Technical Documentation Center

Amorphigenin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Amorphigenin
  • CAS: 4208-09-7

Core Science & Biosynthesis

Foundational

Unveiling the Apoptotic Mechanisms of Amorphigenin: A Multi-Targeted Approach to Oncology and Chemoresistance

Executive Summary Amorphigenin, a naturally occurring hydroxylated rotenoid extracted from the seeds and roots of Amorpha fruticosa[1], has emerged as a potent pleiotropic agent in targeted cancer therapy and osteoimmuno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amorphigenin, a naturally occurring hydroxylated rotenoid extracted from the seeds and roots of Amorpha fruticosa[1], has emerged as a potent pleiotropic agent in targeted cancer therapy and osteoimmunology. Unlike traditional chemotherapeutics that rely on single-pathway cytotoxicity, amorphigenin orchestrates programmed cell death (apoptosis) through a dual-axis mechanism: the profound disruption of mitochondrial oxidative phosphorylation (OxPhos) via Complex I inhibition[2], and the targeted degradation of oncogenic client proteins via Heat Shock Protein 90 (HSP90) antagonism[3].

This whitepaper dissects the molecular causality behind amorphigenin-induced apoptosis, details its role in reversing multi-drug resistance (specifically cisplatin resistance in lung adenocarcinoma)[4], and provides field-validated, self-contained experimental protocols for evaluating its pharmacodynamic profile.

Core Molecular Targets and Apoptotic Signaling

Amorphigenin does not merely induce generalized cytotoxicity; it selectively dismantles the survival architecture of malignant cells through two primary nodes.

Mitochondrial Complex I Inhibition (The Intrinsic Pathway)

Amorphigenin acts as a canonical ubiquinone-binding site inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I)[2]. By blocking electron transfer from NADH to ubiquinone, amorphigenin uncouples oxidative phosphorylation.

  • Causality of Apoptosis: The blockade of Complex I leads to a rapid depletion of intracellular ATP and a concomitant spike in Reactive Oxygen Species (ROS). This oxidative stress triggers the depolarization of the mitochondrial membrane, forcing the release of cytochrome c into the cytosol. Cytochrome c subsequently binds to APAF-1, forming the apoptosome, which cleaves and activates Caspase-9, ultimately leading to the executioner Caspase-3 activation and PARP cleavage[2][5].

HSP90 N-Terminal Antagonism (The Chaperone Pathway)

HSP90 is widely overexpressed in cancer cells and serves as a major inhibitor of apoptosis by stabilizing mutant oncoproteins and anti-apoptotic kinases (e.g., Akt, mTORC1)[6][7]. Molecular dynamics simulations and in vitro assays demonstrate that amorphigenin forms a highly stable complex with the N-terminal ATP-binding domain of HSP90 (binding energy ≈ -25 kcal/mol)[3].

  • Causality of Apoptosis: By competitively inhibiting the ATPase activity of HSP90, amorphigenin prevents the chaperone from maintaining the functional conformation of its client proteins. This leads to the proteasomal degradation of Akt and the suppression of the NF-κB/p38 survival pathways[8][9][10]. The sudden loss of Akt-mediated survival signaling removes the inhibitory brake on pro-apoptotic Bcl-2 family members (like Bax), synergizing with the mitochondrial stress pathway to guarantee apoptotic execution[6].

G cluster_mito Mitochondrial Intrinsic Pathway cluster_chaperone Chaperone Inhibition cluster_exec Execution Phase Amorphigenin Amorphigenin ComplexI Mitochondrial Complex I (Inhibition) Amorphigenin->ComplexI HSP90 HSP90 N-terminal (Binding & Inhibition) Amorphigenin->HSP90 ROS ROS Accumulation ComplexI->ROS CytC Cytochrome C Release ROS->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Akt Akt / mTORC1 (Degradation) HSP90->Akt NFkB NF-κB / p38 (Suppression) HSP90->NFkB Akt->Caspase9 Relieves inhibition Caspase3 Caspase-3 & PARP Cleavage Caspase9->Caspase3 Apoptosis Programmed Cell Death (Apoptosis) Caspase3->Apoptosis

Fig 1: Dual-axis apoptotic signaling pathway of amorphigenin targeting Complex I and HSP90.

Reversal of Chemoresistance in Lung Adenocarcinoma

A critical bottleneck in oncology is acquired multi-drug resistance (MDR). In cisplatin-resistant human lung adenocarcinoma cells (A549/DDP), amorphigenin exhibits a profound synergistic effect when combined with cisplatin[4].

The mechanistic basis for this synergy lies in amorphigenin's ability to downregulate Lung Resistance Protein (LRP)[4][5]. LRP is a major vault protein that mediates the nucleocytoplasmic transport of chemotherapeutics, sequestering drugs like cisplatin away from their nuclear DNA targets. By suppressing LRP expression, amorphigenin restores the intracellular concentration of cisplatin, leading to massive DNA damage, subsequent PARP cleavage, and irreversible apoptosis[5].

Quantitative Data Presentation

To facilitate cross-study comparison, the following tables synthesize the pharmacodynamic metrics and biomarker modulation profiles of amorphigenin.

Table 1: Pharmacodynamic Profile & Binding Kinetics
Target / AssayMetricValueCell Line / ModelReference
Mitochondrial Complex I IC50< 10 μMBovine mitochondrial membranes[2]
HSP90 (ATP Pocket) Binding Energy-25 kcal/molComputational MD Simulation[3]
Cell Proliferation IC50 (48h)2.19 ± 0.92 μmol/LA549/DDP (Lung Adenocarcinoma)[4]
Table 2: Modulation of Key Apoptotic Biomarkers
BiomarkerFunctionAmorphigenin EffectDownstream Consequence
Caspase-3 / PARP Executioner proteasesUpregulated (Cleaved)Irreversible DNA fragmentation and apoptosis[5].
LRP Drug efflux/sequestrationDownregulatedReversal of cisplatin resistance[4].
c-Fos / NFATc1 Osteoclast differentiationDownregulatedInduction of osteoclast apoptosis; prevents bone erosion[8].
Akt / NF-κB Anti-apoptotic signalingDephosphorylated / SuppressedSensitization of cells to intrinsic apoptotic triggers[8][9].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the biochemical rationale (causality) dictating the experimental choice.

Protocol A: Validation of Mitochondrial Complex I Inhibition

Rationale: To isolate the specific site of oxidative phosphorylation uncoupling, we utilize a spectrophotometric NADH oxidation assay on isolated mitochondria.

  • Mitochondrial Isolation: Homogenize cultured target cells (e.g., A549) in a cold mannitol-sucrose buffer. Centrifuge at 700 × g to remove nuclei, then at 10,000 × g to pellet the mitochondria. Causality: The isotonic sucrose buffer prevents osmotic lysis of the double-membrane mitochondria during fractionation.

  • Assay Buffer Preparation: Suspend the mitochondrial pellet in a potassium phosphate buffer (pH 7.4) containing 2 mM NaN3 (Sodium azide) and 2 μg/mL Antimycin A. Causality: NaN3 inhibits Complex IV, and Antimycin A inhibits Complex III. This isolates Complex I activity, preventing downstream electron consumption from skewing the data.

  • Substrate Addition: Add 100 μM Decylubiquinone (electron acceptor) and 100 μM NADH (electron donor).

  • Amorphigenin Treatment: Introduce amorphigenin at varying concentrations (0.1 μM to 10 μM).

  • Kinetic Measurement: Monitor absorbance at 340 nm using a microplate reader for 5 minutes. Causality: NADH absorbs strongly at 340 nm, whereas its oxidized form (NAD+) does not. The rate of absorbance decrease is directly proportional to Complex I activity.

Protocol B: HSP90 Binding via Fluorescence Polarization (FP)

Rationale: FP allows for real-time, solution-phase measurement of ligand displacement without the steric hindrance of surface-immobilized assays (like SPR).

  • Tracer Preparation: Utilize FITC-labeled Geldanamycin (a known HSP90 N-terminal inhibitor) at a fixed concentration of 5 nM.

  • Protein Incubation: Incubate the tracer with 20 nM recombinant human HSP90α in assay buffer (HEPES, KCl, MgCl2, DTT, pH 7.4). Causality: At this concentration, the tracer binds to the large HSP90 protein, restricting its rotational freedom and resulting in a high polarization signal (mP).

  • Competitive Displacement: Add serial dilutions of amorphigenin (1 nM to 50 μM) to the wells. Incubate in the dark for 3 hours at room temperature to reach equilibrium.

  • Signal Detection: Measure parallel and perpendicular fluorescence emission using a polarized microplate reader (Ex: 485 nm, Em: 535 nm). Causality: If amorphigenin successfully competes for the ATP-binding pocket, it displaces the FITC-Geldanamycin. The freed, low-molecular-weight tracer rotates rapidly in solution, causing a measurable drop in the polarization signal, allowing for accurate Kd calculation.

Workflow Culture Cell Culture (e.g., A549/DDP) Treatment Amorphigenin Treatment Culture->Treatment Assay1 Mitochondrial Complex I Assay Treatment->Assay1 Assay2 HSP90 Binding (Fluor. Polarization) Treatment->Assay2 Assay3 Flow Cytometry (Annexin V/PI) Treatment->Assay3 Assay4 Western Blot (Caspase-3, PARP, LRP) Treatment->Assay4

Fig 2: Standardized experimental workflow for validating amorphigenin's apoptotic mechanisms.

Conclusion

Amorphigenin represents a highly sophisticated natural product with multi-nodal efficacy against cancer cell survival and drug resistance. By simultaneously crippling the cell's energy production (Complex I inhibition) and stripping away its protective chaperone network (HSP90 antagonism), amorphigenin forces malignant cells into an unavoidable apoptotic cascade. Its ability to downregulate LRP and synergize with cisplatin positions it as a highly promising lead compound for overcoming refractory, multi-drug resistant tumors.

Sources

Exploratory

A Senior Application Scientist's Guide to Amorphigenin Receptor Binding Affinity Studies

Executive Summary Amorphigenin, a rotenoid natural product isolated from plants like Amorpha fruticosa, has demonstrated compelling biological activities, notably the induction of autophagy-mediated melanosome degradatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amorphigenin, a rotenoid natural product isolated from plants like Amorpha fruticosa, has demonstrated compelling biological activities, notably the induction of autophagy-mediated melanosome degradation through an AMPK-dependent, mTOR-independent pathway.[1][2] This mechanism suggests significant potential in therapeutics, particularly in dermatology for treating hyperpigmentation. However, the direct molecular target—the upstream receptor—that initiates this signaling cascade remains elusive. Identifying this receptor and quantifying its binding affinity for amorphigenin is a critical step in validating its mechanism of action and enabling structure-activity relationship (SAR) studies for drug development.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically investigating the binding affinity of amorphigenin to its putative molecular targets. Moving beyond a simple recitation of protocols, this document, grounded in the principles of biophysical chemistry, explains the causality behind experimental choices and provides self-validating workflows. We will explore a suite of robust, industry-standard techniques, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), offering detailed methodologies and data interpretation guidance for each.

Introduction: The Quest for Amorphigenin's Molecular Target

Amorphigenin's known bioactivity presents a classic challenge in natural product pharmacology: a well-defined cellular phenotype with an undefined direct molecular initiator.[3] While it is known to activate AMP-activated protein kinase (AMPK), it is unclear if this is a result of direct binding or an indirect downstream effect.[1][2] Pinpointing the direct receptor is paramount. Binding affinity, quantified by the equilibrium dissociation constant (Kd), is the foundational metric describing the strength of the interaction between a ligand (amorphigenin) and its receptor.[5] A low Kd value signifies high affinity and is often a prerequisite for a potent therapeutic agent.[5]

This guide provides the strategic and technical tools to move from a putative target, identified through methods like in silico docking, affinity chromatography, or genetic screening, to definitive, quantitative binding data.

The Known Signaling Pathway: Context for Target Identification

To effectively search for the direct receptor, we must understand the known downstream signaling events. Amorphigenin triggers a pathway distinct from common autophagy inducers like rapamycin, activating AMPK without inhibiting mTOR.[1] This provides a crucial mechanistic clue for target validation. Any identified receptor must plausibly link to AMPK activation.

Amorphigenin_Signaling_Pathway Amorphigenin Amorphigenin PAR Putative Amorphigenin Receptor (PAR) Amorphigenin->PAR Direct Binding (Hypothesized) AMPK AMPK (AMP-activated protein kinase) PAR->AMPK Activation Autophagy Autophagy Induction AMPK->Autophagy Melanosome Melanosome Degradation (Depigmentation) Autophagy->Melanosome Assay_Selection_Workflow start Start: Putative Target Protein Identified q1 Is the protein purified and available in mg quantities? start->q1 q2 Is a radiolabeled ligand for the target available or feasible to synthesize? q1->q2 No itc ITC (Thermodynamics, Gold Standard) q1->itc Yes spr SPR (Kinetics, Label-Free) q1->spr Yes q3 Is a fluorescent tracer/ligand available or feasible to design? q2->q3 No rba Radioligand Binding Assay (High Sensitivity, Crude Prep) q2->rba Yes fp Fluorescence Polarization (Homogeneous, HTS-compatible) q3->fp Yes other Consider other methods (e.g., Cellular Thermal Shift Assay) q3->other No

Caption: Decision workflow for selecting an appropriate binding affinity assay.

Table 1: Comparative Analysis of Primary Binding Affinity Assays
FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures displacement of a radiolabeled ligand.Detects mass changes on a sensor surface via refractive index. [6]Measures heat released or absorbed during binding. [7]Measures changes in rotational speed of a fluorescent probe. [8]
Labeling Requires radiolabeled ligand. [9]Label-free. [10]Label-free. [11]Requires fluorescently labeled tracer. [12]
Throughput Medium to HighMediumLowHigh
Protein Req. Low (µg); can use membranes or cell lysates. [13]Medium (µg-mg); requires purified protein. [6]High (mg); requires purified, concentrated protein. [7]Low (µg); requires purified protein.
Key Output Ki, Kd, Bmax [14]kon, koff, Kd [15]Kd, ΔH, ΔS, Stoichiometry (n) [11]Ki, IC50 [16]
Primary Advantage High sensitivity; works with complex biological samples. [17]Real-time kinetic data; label-free. [15]Provides full thermodynamic profile; gold standard. [18]Homogeneous (no separation step); suitable for HTS. [16]
Main Limitation Use of radioactivity; endpoint measurement. [17]Protein must be immobilized; potential for artifacts.High protein consumption; sensitive to buffer mismatch.Requires a suitable fluorescent probe; potential for interference.

Detailed Methodologies & Experimental Protocols

As a senior scientist, the emphasis is not just on following steps but on understanding the "why" behind them to ensure data integrity. The following sections provide both the rationale and the practical execution for two powerful and complementary techniques: the classic Radioligand Binding Assay and the modern, label-free Surface Plasmon Resonance.

Radioligand Binding Assays (RBA)

RBAs are exceptionally sensitive and robust, making them ideal for initial characterization, especially when the target protein is in a more native environment like a cell membrane preparation. [9][17]The most common format for drug discovery is the competition assay , which measures the ability of an unlabeled compound (amorphigenin) to displace a known radioligand from the receptor. [13]This yields the inhibitory constant (Ki), a measure of amorphigenin's binding affinity.

Causality and Experimental Choices:

  • Choice of Radioligand: Must be high affinity and specific for the target to provide a sufficient signal window.

  • Receptor Source: Cell membranes expressing the target are often used. Proper preparation is critical to preserve receptor integrity. [13][19]* Non-Specific Binding (NSB): This is the signal from the radioligand binding to non-receptor components. It is a critical control, defined by adding a saturating concentration of a known, unlabeled ligand to displace all specific binding. [13]Accurate Ki determination is impossible without robust NSB measurement.

  • Equilibrium: The incubation time must be sufficient for the binding reaction to reach equilibrium. This should be determined empirically via time-course experiments. [19]

This protocol is adapted from standard methodologies. [13][14][19] 1. Preparation of Reagents:

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Buffer composition should be optimized for receptor stability and function.
  • Receptor Membranes: Prepare membranes from cells overexpressing the target protein or from native tissue via homogenization and differential centrifugation. [13]Determine protein concentration using a BCA assay.
  • Radioligand: Prepare a working stock of the radioligand (e.g., ³H-ligand or ¹²⁵I-ligand) at 2-3 times the final desired concentration. The final concentration should ideally be at or below its Kd value for maximal assay sensitivity. [20] * Unlabeled Ligands:
  • Amorphigenin: Prepare a 100x stock in a suitable vehicle (e.g., DMSO) and create a serial dilution series (e.g., 11 points, 1:3 or 1:10 dilution).
  • NSB Control: Prepare a stock of a known, high-affinity unlabeled ligand for the target at a concentration ~100-1000 times its Ki.

2. Assay Setup (96-well plate format):

  • The final assay volume is typically 200-250 µL. [13] * Total Binding (TB) wells: Add 50 µL Assay Buffer.
  • Non-Specific Binding (NSB) wells: Add 50 µL of the high-concentration NSB control ligand.
  • Competition wells: Add 50 µL of each amorphigenin dilution.
  • Add 50 µL of the radioligand working stock to all wells.
  • Initiate the reaction by adding 150 µL of the diluted receptor membrane preparation to all wells.

3. Incubation:

  • Incubate the plate at a constant temperature (e.g., 30°C) for a pre-determined time to reach equilibrium (e.g., 60 minutes) with gentle agitation. [13] 4. Separation of Bound and Free Ligand:
  • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. [19] * Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

5. Quantification:

  • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

6. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
  • Plot the specific binding DPM against the log concentration of amorphigenin.
  • Fit the data to a sigmoidal dose-response (variable slope) model using software like GraphPad Prism to determine the IC₅₀ value.
  • Calculate Ki: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation:
  • Ki = IC₅₀ / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics. [6][10]It provides not only the affinity (Kd) but also the association (kon) and dissociation (koff) rate constants, offering deeper insight into the binding mechanism. [15][21] Causality and Experimental Choices:

  • Immobilization Strategy: The target protein (ligand) is immobilized on a sensor chip. For small molecule analysis like amorphigenin (analyte), high-density immobilization is often required to generate a sufficient signal. [22]Direct amine coupling is common.

  • Analyte Concentration Series: A series of amorphigenin concentrations are injected over the surface. The range should bracket the expected Kd (e.g., from 0.1x to 10x Kd).

  • Flow Rate: Must be high enough to minimize "mass transport limitation," a phenomenon where the rate of analyte delivery to the surface, rather than the intrinsic binding rate, becomes the rate-limiting step.

  • Regeneration: A key step where a specific solution (e.g., low pH glycine) is used to strip the bound analyte, allowing the surface to be reused for the next injection. [23]This step must be optimized to ensure complete removal without damaging the immobilized protein.

This protocol is based on standard practices for small molecule-protein interaction analysis. [6][10][22] 1. Protein Immobilization:

  • Select a suitable sensor chip (e.g., a CM5 dextran chip for amine coupling).
  • Activate the surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
  • Inject the purified target protein (in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface. The protein will covalently couple to the chip.
  • Deactivate any remaining active esters using ethanolamine.
  • A reference channel should be prepared in parallel (activated and deactivated without protein) to serve as a control for bulk refractive index changes and non-specific binding.

2. Binding Measurement (Kinetic Analysis):

  • Running Buffer: Use a suitable buffer (e.g., PBS or HEPES with a small amount of DMSO if amorphigenin has low aqueous solubility). [22] * Analyte Injections: Perform a series of injections of amorphigenin at different concentrations (e.g., 5-7 concentrations, plus a buffer-only blank) over both the target and reference channels at a constant flow rate.
  • Association Phase: Monitor the increase in response units (RU) as amorphigenin binds to the immobilized protein.
  • Dissociation Phase: After the injection ends, switch back to running buffer and monitor the decrease in RU as amorphigenin dissociates. [23] 3. Regeneration:
  • After each cycle (association/dissociation), inject the optimized regeneration solution to remove all bound amorphigenin.
  • Confirm that the baseline response returns to its initial level, indicating successful regeneration.

4. Data Analysis:

  • Reference Subtraction: For each injection, subtract the signal from the reference channel from the signal in the active channel to obtain the specific binding sensorgram.
  • Blank Subtraction: Subtract the sensorgram from the buffer-only injection to correct for any systematic drift.
  • Kinetic Fitting: Globally fit the full set of corrected sensorgrams (all concentrations) to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
  • Output: The fitting process will yield the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff / kon).

Advanced Label-Free & Homogeneous Techniques

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat change upon molecular interaction, providing a complete thermodynamic signature (Kd, enthalpy ΔH, and entropy ΔS) in a single, label-free experiment. [7][11][18] Workflow:

  • Sample Preparation: Place the purified target protein in the sample cell and the amorphigenin solution in the injection syringe. Both must be in identical, degassed buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of amorphigenin are made into the protein solution.

  • Data Acquisition: The instrument measures the minute heat changes that occur with each injection until the protein becomes saturated. [23]4. Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. Fitting this binding isotherm directly yields Kd, ΔH, and the stoichiometry (n) of the interaction. [11]

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique well-suited for high-throughput screening (HTS). [16][24]It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows dramatically, increasing the polarization.

Workflow (Competitive Format):

  • Assay Development: A fluorescent tracer that binds to the target protein must be developed. This could be a known ligand for the target labeled with a fluorophore.

  • Assay Setup: The target protein and the fluorescent tracer are incubated together to form a complex with a high FP signal.

  • Competition: Amorphigenin is added in increasing concentrations. If it binds to the target, it will displace the fluorescent tracer.

  • Detection: The displaced tracer tumbles freely again, causing a dose-dependent decrease in the FP signal. [8]5. Analysis: The data is plotted to determine an IC₅₀ value, which can be converted to a Ki.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust, multi-faceted approach to definitively characterize the binding affinity of amorphigenin for its putative cellular receptor(s). The journey begins with selecting the most appropriate assay based on available resources and the nature of the target. For initial validation with membrane-bound targets, a competition radioligand binding assay offers unparalleled sensitivity. For detailed mechanistic insight into a purified protein, SPR provides real-time kinetics, while ITC offers a complete thermodynamic profile.

Successful determination of a high-affinity interaction between amorphigenin and a specific receptor will be a landmark achievement. It will not only elucidate the molecular basis for amorphigenin's depigmentation activity but also unlock the door to rational drug design. Future efforts can then focus on co-crystallization studies to understand the binding mode at an atomic level and SAR studies to develop novel analogs with improved potency and specificity.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved March 26, 2026, from [Link]

  • Jetten, A. M., & De Luca, L. M. (1983). Determination of binding affinities of retinoids to retinoic acid-binding protein and serum albumin. PubMed. Retrieved March 26, 2026, from [Link]

  • Callies, O., & Daranas, A. H. (2016). Application of isothermal titration calorimetry as a tool to study natural product interactions. Natural Product Reports, 33(7), 881-904. [Link]

  • Ren, R., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved March 26, 2026, from [Link]

  • Lee, J. H., et al. (2022). Amorphigenin from Amorpha fruticosa L. Root Extract Induces Autophagy-Mediated Melanosome Degradation in mTOR-Independent- and AMPK-Dependent Manner. Current Issues in Molecular Biology, 44(7), 2856-2867. [Link]

  • Radioligand Binding Assay Protocols. (n.d.). Gifford Bioscience. Retrieved March 26, 2026, from [Link]

  • Narayan, K., & Lemmon, M. A. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2734-2738. [Link]

  • Ahmed, S., et al. (2026). Isothermal titration calorimetry: A thermodynamic window into natural product binding with cancer targets. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. Retrieved March 26, 2026, from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved March 26, 2026, from [Link]

  • Rajak, P., et al. (2021). In silico study reveals binding potential of rotenone at multiple sites of pulmonary surfactant proteins: A matter of concern. Current Research in Toxicology, 2, 411-423. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 26, 2026, from [Link]

  • Lee, J. H., et al. (2022). Amorphigenin from Amorpha fruticosa L. Root Extract Induces Autophagy-Mediated Melanosome Degradation in mTOR-Independent- and AMPK-Dependent Manner. MDPI. Retrieved March 26, 2026, from [Link]

  • Hsieh, P.-F., et al. (2021). Potential natural products that target the SARS-CoV-2 spike protein identified by structure-based virtual screening, isothermal titration calorimetry and lentivirus particles pseudotyped (Vpp) infection assay. Journal of the Chinese Medical Association, 84(9), 851-858. [Link]

  • Callies, O., & Hernández Daranas, A. (2016). Application of isothermal titration calorimetry as a powerful tool to study natural product interactions. RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Zhang, Y., et al. (2024). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 4.63.1-4.63.13. [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved March 26, 2026, from [Link]

  • Liu, S., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]

  • Cai, Z., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Rajak, P., et al. (2021). In silico study reveals binding potential of rotenone at multiple sites of pulmonary surfactant proteins: A matter of concern. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Garshev, A. V., & Goryacheva, I. Y. (2024). Fluorescence Polarization Assays for Organic Compounds in Food Safety. PubMed. Retrieved March 26, 2026, from [Link]

  • Mistry, S. N., et al. (2017). The molecular basis of the interactions between synthetic retinoic acid analogues and the retinoic acid receptors. PLoS One, 12(3), e0173929. [Link]

  • Amorphigenin | C23H22O7 | CID 92207. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Compound: AMORPHIGENIN (CHEMBL465552). (n.d.). ChEMBL. Retrieved March 26, 2026, from [Link]

  • Li, Y., et al. (2023). Two-dimensional measurements of receptor-ligand interactions. Frontiers in Immunology, 14, 1133033. [Link]

  • A Review on Perception of Binding Kinetics in Affinity Biosensors: Challenges and Opportunities. (2025). ACS Omega. [Link]

  • The figure demonstrates binding of rotenone at binding site 1, 2 and 3... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • New Label-Free Fluorescence Polarization Assay Enhances Food Additive Detection. (2025). Spectroscopy Online. Retrieved March 26, 2026, from [Link]

  • Lazar, I. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery, 14(12), 1195-1197. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). Chemical Science. [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017). American Laboratory. Retrieved March 26, 2026, from [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (n.d.). Molecular and Cellular Biochemistry. [Link]

  • Shimizu, T., & Osada, H. (2019). Recent advances in target identification of bioactive natural products. Bioscience, Biotechnology, and Biochemistry, 83(1), 1-10. [Link]

  • An, R., et al. (2022). Developments in the Antitumor Activity, Mechanisms of Action, Structural Modifications, and Structure-Activity Relationships of Steroidal Saponins. Mini Reviews in Medicinal Chemistry, 22(17), 2188-2212. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Retrieved March 26, 2026, from [Link]

  • Best non-GPCR ligand binding assays in drug discovery. (2026). Celtarys. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Methodology for the Robust Quantification of Amorphigenin

Target Audience: Analytical Chemists, Pharmacognosists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Application Guide Introduction and Scientific Context Amorphigenin (8'-hydroxyroteno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Application Guide

Introduction and Scientific Context

Amorphigenin (8'-hydroxyrotenone) is a highly bioactive rotenoid structurally characterized by a fused pentacyclic ring system (Molecular Formula: C23H22O7, MW: 410.4 g/mol )[1]. It is predominantly extracted from the seeds and roots of Amorpha fruticosa L. (false indigo-bush)[2]. In recent pharmacological and agrochemical research, amorphigenin has garnered significant attention due to its potent larvicidal activity against Culex pipiens pallens[3], its ability to induce autophagy-mediated melanosome degradation for depigmentation[4], and its mechanism of action as a mitochondrial Complex I inhibitor[5].

To support pharmacokinetic studies and the quality control of botanical extracts, a highly reproducible, self-validating quantification method is required. This application note details an optimized HPLC-UV method, explaining the physicochemical causality behind the extraction, chromatographic separation, and detection parameters.

Mechanism A Amorphigenin (Rotenoid Core) B Mitochondrial Complex I A->B Inhibits C NADH Oxidation Blockade B->C D ATP Depletion C->D E Larvicidal / Cytotoxic Effect D->E

Fig 1. Pharmacological mechanism of amorphigenin via mitochondrial Complex I inhibition.

Methodological Rationale (Causality)

Why UV Detection at 294 nm?

Amorphigenin possesses a highly conjugated benzopyran system that yields three distinct ultraviolet absorption maxima: 205 nm, 237 nm, and 294 nm[6],[7]. While 205 nm offers the highest absolute absorbance, it is highly susceptible to baseline drift and interference from non-conjugated aliphatic compounds and mobile phase solvents. Monitoring at 294 nm isolates the π→π∗ transitions specific to the rotenoid core, providing maximum selectivity and an excellent signal-to-noise (S/N) ratio against the complex plant matrix[3].

Chromatographic Separation Strategy

Given its lipophilic nature, amorphigenin is strongly retained on non-polar stationary phases. A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5.0 µm) is selected to exploit these hydrophobic interactions[2]. A binary mobile phase of Methanol and Water (often acidified with 0.1% Formic Acid) is used. Methanol is preferred over Acetonitrile here because its protic nature slightly alters the solvation shell around the hydroxyl group at the 8'-position of amorphigenin, improving peak symmetry and resolution from structurally similar amorfrutins[7].

Extraction Solvent Selection

Ethanol (95%) is utilized for the primary extraction. Unlike highly polar solvents (water) that co-extract excessive sugars, or highly non-polar solvents (hexane) that fail to solubilize the 8'-hydroxyl group, 95% ethanol perfectly matches the intermediate polarity of amorphigenin, maximizing recovery yields while minimizing toxicity[5].

Experimental Protocols

Reagents and Materials
  • Reference Standard: Amorphigenin (Purity 98%).

  • Plant Matrix: Pulverized seeds of Amorpha fruticosa.

  • Solvents: HPLC-grade Methanol (MeOH), 95% Ethanol (EtOH), Ultrapure Water (18.2 M Ω⋅ cm).

  • Consumables: C18 Solid-Phase Extraction (SPE) cartridges (500 mg/3 mL), 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation

A self-validating protocol requires the removal of matrix interferents that could cause retention time shifting or column fouling.

  • Extraction: Weigh precisely 1.00 g of pulverized Amorpha fruticosa seeds into a 50 mL centrifuge tube. Add 20 mL of 95% EtOH.

  • Ultrasonication: Sonicate the mixture at room temperature for 30 minutes. Repeat this extraction three times to ensure exhaustive recovery[5].

  • Concentration: Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40 °C.

  • Reconstitution & SPE Clean-up: Redissolve the residue in 5 mL of 30% MeOH in Water. Condition a C18 SPE cartridge with 5 mL MeOH followed by 5 mL Water. Load the sample. Wash with 5 mL of 30% MeOH (discard wash to remove polar flavonoids). Elute amorphigenin with 5 mL of 80% MeOH.

  • Filtration: Pass the eluate through a 0.22 µm PTFE filter directly into an amber HPLC vial (amorphigenin is light-sensitive).

Extraction_Workflow Step1 1. Pulverization Amorpha fruticosa Seeds Step2 2. Ultrasonic Extraction 95% EtOH, 3x Cycles Step1->Step2 Step3 3. Concentration Rotary Evaporation Step2->Step3 Step4 4. SPE Clean-up C18 Cartridge Step3->Step4 Step5 5. Filtration 0.22 µm PTFE Step4->Step5 Step6 6. HPLC-UV Analysis Isocratic/Gradient Elution Step5->Step6

Fig 2. Optimized extraction and sample preparation workflow for amorphigenin quantification.

HPLC-UV Instrumental Conditions

Configure the HPLC system according to the parameters summarized in Table 1.

Table 1: Optimized HPLC-UV Chromatographic Parameters

ParameterSpecification / Setting
Analytical Column C18 Reversed-Phase (250 mm × 4.6 mm, 5.0 µm)
Mobile Phase A Ultrapure Water (0.1% Formic Acid)
Mobile Phase B Methanol (HPLC Grade)
Elution Program Isocratic: 70% B for 20 minutes[7]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 294 nm (UV-Vis or DAD)
Column Temperature 30 °C

System Suitability and Method Validation (Self-Validating System)

To ensure the trustworthiness of the data, the protocol must validate itself prior to sample analysis. Execute the following sequence based on ICH Q2(R1) guidelines:

  • System Suitability Test (SST): Inject the mid-level standard (e.g., 50 µg/mL) five consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the theoretical plate count (N) is 5,000.

  • Linearity: Inject calibration standards ranging from 1.0 to 100 µg/mL. Plot peak area versus concentration.

  • Accuracy (Spike Recovery): Spike known amounts of amorphigenin standard into a pre-analyzed matrix sample to confirm that the extraction matrix does not suppress the UV signal.

Table 2: Representative Method Validation Metrics

Validation ParameterAcceptance CriteriaTarget Outcome for Amorphigenin
Linearity Range R2≥0.999 1.0 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise (S/N) 3~0.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) 10~0.50 µg/mL
Intra-day Precision RSD 2.0%Conforms (typically < 1.5%)
Recovery Rate 95% - 105%98.2% - 101.5%

Conclusion

By aligning the physicochemical properties of amorphigenin with specific chromatographic logic—utilizing a C18 stationary phase, a methanol/water mobile phase, and highly specific 294 nm UV detection—this method guarantees robust quantification. The integration of an SPE clean-up step prevents matrix-induced baseline anomalies, ensuring that the protocol remains a reliable, self-validating system for rigorous scientific inquiry.

References

  • EvitaChem. Amorphigenin (EVT-259671) Chemical Properties and Spectral Characteristics.

  • PubChem, National Institutes of Health (NIH). Amorphigenin | C23H22O7 | CID 92207.

  • Wu, X., et al. "Chemical Constituents from the Seeds of Amorpha fruticosa and Their Chemotaxonomic Significance." Scientific Research Publishing (SCIRP).

  • Liang, Y., et al. (2015). "Toxicity of Amorphigenin from the Seeds of Amorpha fruticosa against the Larvae of Culex pipiens pallens (Diptera: Culicidae)." Molecules, MDPI.

  • National Center for Biotechnology Information (PMC). Amorphigenin from Amorpha fruticosa L. Root Extract Induces Autophagy-Mediated Melanosome Degradation in mTOR-Independent- and AMPK-Dependent Manner.

Sources

Application

Application Note: Synthesis and SAR Profiling of Amorphigenin Derivatives for Targeted Mitochondrial Inhibition

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Scientific Rationale: The Case for Amorphigenin Rotenoids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Scientific Rationale: The Case for Amorphigenin

Rotenoids are a well-established class of pentacyclic natural products that exert profound biological effects by inhibiting mitochondrial complex I (NADH-ubiquinone oxidoreductase). While rotenone is the most recognized member of this family, its extreme lipophilicity allows it to readily cross the blood-brain barrier (BBB), leading to off-target central nervous system toxicity and Parkinson's-like symptoms in mammalian models.

Amorphigenin (8'-hydroxyrotenone), a naturally occurring analog isolated primarily from the seeds of Amorpha fruticosa, presents a highly promising structural solution . The presence of the 8'-hydroxyl group on the E-ring significantly increases the molecule's hydrophilicity. This structural shift restricts BBB penetration while preserving potent, selective toxicity against specific malignancies—most notably C4-2 and C4-2B prostate cancer cell lines—and exhibiting strong larvicidal properties .

For drug development professionals, amorphigenin serves as an ideal advanced starting material for Structure-Activity Relationship (SAR) studies. By chemically modifying the E-ring, the prenyl side chain, and the C-12 ketone, researchers can fine-tune target-binding affinity, map receptor sites, and optimize the pharmacokinetic profile of the rotenoid scaffold.

Structure-Activity Relationship (SAR) Principles

SAR campaigns utilizing amorphigenin focus on three critical domains of the pentacyclic core:

  • E-Ring 8'-Hydroxyl Functionalization: The 8'-OH is the primary synthetic handle. Esterification or etherification at this site allows for the attachment of molecular probes. For example, conjugation with an arylazide yields a photoaffinity label that successfully maps the binding site of rotenoids to the 33 kDa polypeptide subunit of Complex I .

  • Prenyl Side-Chain Reduction: The terminal double bond on the E-ring can be selectively reduced to form dihydroamorphigenin. This modification slightly dampens Complex I inhibition but optimizes the SlogP (hydrophobicity) value, striking a balance between aqueous solubility and cellular permeability. Hydration of this bond (forming dalpanol) results in a drastic loss of activity.

  • C-12 Ketone Integrity: The C-12 conjugated carbonyl is strictly required for electron transport disruption. Reduction of this ketone to an alcohol (amorphigenol) virtually abolishes target affinity .

Quantitative SAR Data Summary

The table below summarizes the impact of structural modifications on Complex I inhibition and cellular proliferation, highlighting the causality between molecular structure and phenotypic outcome.

CompoundStructural ModificationComplex I IC₅₀ (nM)Prostate Cancer (C4-2) InhibitionHydrophobicity (SlogP) Shift
Rotenone None (Reference)~100High (Non-selective, crosses BBB)Highly Lipophilic
Amorphigenin 8'-OH on E-ring130High (Selective)Hydrophilic Shift
Dihydroamorphigenin Reduced prenyl side chain228High (Selective)Moderate
Dalpanol Hydrated prenyl side chain652LowHighly Hydrophilic
Amorphigenol Reduced C-12 Ketone1800MinimalHydrophilic

Mechanistic Pathway of Amorphigenin Derivatives

Pathway A Amorphigenin (Hydroxylated Rotenoid) B Mitochondrial Complex I (NADH-Q oxidoreductase) A->B Binds 33 kDa subunit C Inhibition of Electron Transport (↓ Oxygen Consumption) B->C Blocks e- transfer D Depletion of Intracellular ATP & ROS Generation C->D Metabolic Shift E Selective Antiproliferative Effect (Prostate Cancer Cells) D->E Induces Apoptosis

Figure 1: Mechanistic pathway of amorphigenin-induced selective cytotoxicity via Complex I inhibition.

Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes the mechanistic causality behind the reagent choices and a Quality Control (QC) step to ensure experimental integrity.

Protocol A: Isolation of Amorphigenin from Amorpha fruticosa

Purpose: To obtain the advanced starting material required for downstream semi-synthesis.

  • Preparation & Defatting: Pulverize 500 g of dried Amorpha fruticosa seeds. Macerate the powder in petroleum ether (1.5 L) for 24 hours at room temperature, then filter.

    • Causality: Defatting is a critical prerequisite. It removes highly lipophilic plant waxes and triglycerides that would otherwise co-elute and severely degrade the resolution of subsequent normal-phase chromatography.

  • Extraction: Extract the defatted seed cake with 95% Ethanol (2.0 L) under reflux for 4 hours. Filter and concentrate the filtrate in vacuo to yield a crude dark residue.

  • Partitioning: Suspend the residue in distilled water (500 mL) and partition sequentially with Ethyl Acetate (3 × 500 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Load the extract onto a silica gel column (200-300 mesh). Elute with a gradient of Petroleum Ether:Ethyl Acetate (starting at 10:1, ramping to 2:1).

  • Crystallization: Pool the amorphigenin-rich fractions and crystallize from hot Methanol.

    • Self-Validation & QC: Confirm identity via TLC (R_f ~ 0.45 in Pet Ether:EtOAc 2:1). ESI-MS should yield an [M+H]⁺ peak at m/z 411.1.

Protocol B: Semi-Synthesis of Dihydroamorphigenin

Purpose: To execute a chemoselective reduction of the prenyl side chain for SlogP optimization.

  • Reaction Setup: Dissolve amorphigenin (410 mg, 1.0 mmol) in 15 mL of anhydrous Ethyl Acetate in a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add 41 mg (10% w/w) of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the flask with Nitrogen gas for 5 minutes, followed by Hydrogen gas. Stir the suspension vigorously under a Hydrogen balloon (1 atm) at room temperature for 2 hours.

    • Causality: Using strictly 1 atm of H₂ at ambient temperature provides the kinetic control necessary to selectively reduce the unhindered terminal alkene of the prenyl group without reducing the critical C-12 ketone or the sterically hindered B/C ring double bonds.

  • Workup: Purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite, washing with excess Ethyl Acetate.

    • Causality: Filtration through Celite is mandatory to safely trap the pyrophoric Pd/C catalyst, preventing auto-ignition upon exposure to air and solvent vapors.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Silica, Hexanes:EtOAc 3:1).

    • Self-Validation & QC: ¹H-NMR must show the complete disappearance of the terminal olefinic protons at δ 4.9–5.1 ppm, and the appearance of a new isopropyl methyl doublet at δ ~0.9 ppm.

Protocol C: Synthesis of Arylazidoamorphigenin (Photoaffinity Probe)

Purpose: To generate a UV-reactive probe for Complex I binding site mapping.

  • Reagent Preparation: In an amber-glass vial, dissolve amorphigenin (205 mg, 0.5 mmol), 4-azidobenzoic acid (98 mg, 0.6 mmol), and DMAP (6 mg, 0.05 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

    • Causality: The use of amber glassware and subdued room lighting is critical to prevent the premature photolytic extrusion of nitrogen gas from the sensitive azide functional group.

  • Coupling: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (144 mg, 0.75 mmol) in one portion.

    • Causality: EDC/DMAP Steglich esterification is chosen over the use of acyl chlorides. Harsh acyl chlorides and elevated temperatures can trigger epimerization at the sensitive 6a/12a chiral centers of the rotenoid core.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours in the dark.

  • Workup: Dilute with 20 mL DCM. Wash sequentially with 0.1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via preparative TLC (DCM:MeOH 95:5) under dark room conditions.

    • Self-Validation & QC: FT-IR spectroscopy must reveal a strong, sharp azide stretching frequency at ~2110 cm⁻¹ alongside the ester carbonyl stretch at ~1725 cm⁻¹.

References

  • Toxicity of Amorphigenin from the Seeds of Amorpha fruticosa against the Larvae of Culex pipiens pallens (Diptera: Culicidae) Molecules (MDPI) URL:[Link]

  • Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells Journal of Natural Products (ACS Publications) URL:[Link]

  • Photoaffinity labelling of mitochondrial NADH dehydrogenase with arylazidoamorphigenin, an analogue of rotenone Biochemical Journal (PubMed Central) URL: [Link]

Method

Application Notes and Protocols for In Vivo Experimental Dosing of Amorphigenin

A Guide for Researchers, Scientists, and Drug Development Professionals A Note on the Current State of In Vivo Amorphigenin Research Amorphigenin, a rotenoid isolated from the plant Amorpha fruticosa, has demonstrated a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Current State of In Vivo Amorphigenin Research

Amorphigenin, a rotenoid isolated from the plant Amorpha fruticosa, has demonstrated a range of promising biological activities in in vitro studies, including potential applications in depigmentation, cancer therapy, and as an anti-inflammatory agent.[1][2] However, it is crucial to note that as of early 2026, there is a significant lack of publicly available data from in vivo studies using purified amorphigenin in mammalian models. This absence of established protocols means that any new in vivo research with this compound must begin with foundational studies to determine its safety, tolerability, and pharmacokinetic profile before proceeding to efficacy models.

This guide is designed to provide a comprehensive framework for researchers to design and execute initial in vivo experiments with amorphigenin. By leveraging data from studies on Amorpha fruticosa extracts and structurally related compounds, we provide reasoned starting points for dose-finding studies and hypothetical protocols for various disease models.

Understanding Amorphigenin: A Profile

Amorphigenin is a member of the rotenoid family of isoflavonoids.[2] Rotenoids are a well-characterized class of natural products known for their insecticidal properties, which stem from their ability to inhibit mitochondrial complex I of the electron transport chain.[3] This mechanism of action also underlies their potential for neurotoxicity, a factor that must be carefully considered in any in vivo experimental design.

In vitro studies have suggested several therapeutic avenues for amorphigenin:

  • Depigmentation: Induces autophagy-mediated melanosome degradation in a manner dependent on AMPK.[1]

  • Bone Health: Inhibits osteoclast differentiation.[2]

  • Anticancer: Shows cytotoxic effects in various cancer cell lines.[4]

  • Anti-inflammatory: A related compound, Amorfrutin A, has demonstrated potent anti-inflammatory properties.[5]

Extrapolating from Existing In Vivo Data: A Starting Point for Dose Selection

While direct in vivo dosing data for pure amorphigenin is scarce, we can draw inferences from studies on Amorpha fruticosa extracts and related compounds to inform our initial dose-range finding studies.

Data from Amorpha fruticosa Extract Studies

A study on a purified extract of Amorpha fruticosa (EAF) in a rat model of diabetes and hypertension provides valuable toxicological and dosing information.[6]

Table 1: Summary of In Vivo Data for Amorpha fruticosa Extract (EAF)

ParameterSpeciesRouteValueStudy DurationObservationsReference
LD50 MouseOral2121 mg/kgAcuteClassified as slightly toxic.[6]
LD50 MouseIntraperitoneal316 mg/kgAcuteClassified as moderately toxic.[6]
Efficacy Dose RatOral100 mg/kg/day35 daysSignificant decreases in systolic pressure and blood glucose.[6]

Causality Behind Experimental Choices: The oral route is often the first choice for chronic dosing studies due to its clinical relevance and ease of administration. The intraperitoneal route often results in higher bioavailability and is useful for initial toxicity assessments. The 100 mg/kg dose in the rat study was likely selected based on a fraction of the determined LD50 to ensure a safe yet potentially efficacious dose for a chronic study.

The Critical Unknown: The concentration of amorphigenin within the tested extract is not specified.[6] This is a significant data gap. If, for hypothetical purposes, amorphigenin constituted 1% of the extract by weight, the 100 mg/kg dose of the extract would correspond to a 1 mg/kg dose of amorphigenin. This highlights the necessity of determining the purity of the test compound and not directly applying extract dosages to the pure compound.

Data from Structurally Related Compounds: Amorfrutins

Amorfrutins are another class of bioactive compounds found in Amorpha fruticosa. A study on Amorfrutin 1 in a mouse model of high-fat diet-induced obesity provides a relevant dosing reference.[7]

Table 2: Summary of In Vivo Data for Amorfrutin 1

ParameterSpeciesRouteValueStudy DurationObservationsReference
Efficacy Dose MouseOral100 mg/kg/day23 daysImproved insulin resistance and glucose tolerance.[7]

Causality Behind Experimental Choices: The 100 mg/kg/day dose was chosen based on the compound's affinity for its target (PPARγ) and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies that indicated a lack of adverse effects at this dose.[7] This demonstrates a rational approach to dose selection based on a combination of in vitro activity and initial safety profiling.

Foundational Protocols for In Vivo Studies with Amorphigenin

Given the lack of established protocols, the following are generalized, step-by-step methodologies designed to guide the initial in vivo evaluation of amorphigenin.

Dose Formulation and Administration

Amorphigenin is a lipophilic molecule with poor water solubility. Therefore, appropriate vehicle selection is critical for achieving a homogenous and stable formulation for dosing.

Protocol 1: Preparation of Amorphigenin for Oral Administration

  • Vehicle Selection: A common vehicle for oral administration of poorly soluble compounds is a mixture of 0.5% carboxymethylcellulose (CMC) in water, often with a small amount of a surfactant like Tween 80 (e.g., 0.1%). Other options include corn oil or a polyethylene glycol (PEG) 400 solution.

  • Preparation: a. Weigh the required amount of amorphigenin. b. In a separate container, prepare the chosen vehicle. c. Create a paste by adding a small amount of the vehicle to the amorphigenin powder and triturating with a mortar and pestle. d. Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension. e. Stir the suspension continuously using a magnetic stirrer before and during dose administration to ensure homogeneity.

  • Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The volume should not exceed 10 mL/kg for rats and mice.

Protocol 2: Preparation of Amorphigenin for Intravenous Administration

Caution: Intravenous administration should only be performed after initial toxicity assessments and requires careful formulation to avoid precipitation in the bloodstream.

  • Vehicle Selection: A common vehicle for IV administration of lipophilic compounds is a co-solvent system, such as a mixture of PEG 400, ethanol, and saline. For example, a vehicle could be 10% DMSO, 40% PEG 400, and 50% saline.

  • Preparation: a. Dissolve the amorphigenin in the organic solvent (e.g., DMSO) first. b. Gradually add the co-solvent (e.g., PEG 400) while vortexing. c. Slowly add the saline while vortexing to bring the solution to the final volume. d. Visually inspect the solution for any precipitation. The final solution should be clear. e. Filter the solution through a 0.22 µm sterile filter before injection.

  • Administration: Administer the solution via tail vein injection in mice or a cannulated jugular vein in rats. The injection volume should be kept low (e.g., 5 mL/kg) and the injection should be performed slowly.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Before any efficacy studies, it is imperative to determine the MTD of amorphigenin.

Protocol 3: Single-Dose Escalation Study in Mice to Determine MTD

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, with an equal number of males and females.

  • Dose Selection: Based on the LD50 of the Amorpha fruticosa extract (>2000 mg/kg orally in mice) and the efficacy dose of Amorfrutin 1 (100 mg/kg in mice), a starting dose for amorphigenin could be in the range of 10-50 mg/kg. A dose escalation scheme could be, for example, 50, 150, 500, and 1500 mg/kg.

  • Study Design: a. Acclimatize animals for at least one week. b. Assign animals to dose groups (n=3-5 per sex per group) and a vehicle control group. c. Administer a single oral dose of amorphigenin or vehicle. d. Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours and then daily for 14 days. e. Record body weight daily for the first week and then weekly. f. At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs of toxicity.

MTD_Workflow cluster_0 Preparation cluster_1 Dosing & Observation cluster_2 Endpoint Analysis Acclimatize Animal Acclimatization (1 week) Group Randomization into Dose Groups (n=3-5/sex) Acclimatize->Group Dosing Single Oral Gavage Group->Dosing DosePrep Dose Formulation (Oral Suspension) DosePrep->Dosing Observe_Short Clinical Observation (First 4 hours) Dosing->Observe_Short BodyWeight Body Weight Monitoring Dosing->BodyWeight Observe_Long Daily Observation (14 days) Observe_Short->Observe_Long Necropsy Gross Necropsy (Day 14) Observe_Long->Necropsy BodyWeight->Necropsy MTD_Det Determine MTD Necropsy->MTD_Det

Figure 1: Workflow for MTD determination.

Hypothetical In Vivo Efficacy Models for Amorphigenin

The following protocols are hypothetical and should be adapted based on the results of the MTD and pharmacokinetic studies. The dose ranges suggested are starting points for dose-response investigations.

Anticancer Efficacy in a Xenograft Mouse Model

Based on in vitro cytotoxicity data, a xenograft model is a logical step to evaluate the anticancer potential of amorphigenin in vivo.

Protocol 4: Subcutaneous Xenograft Model

  • Cell Line and Animal Model: Use a human cancer cell line that has shown sensitivity to amorphigenin in vitro (e.g., a lung or colon cancer cell line). Implant the cells subcutaneously into the flank of immunodeficient mice (e.g., NU/J mice).

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: a. Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (a standard-of-care chemotherapy), and amorphigenin at three dose levels (e.g., 10, 30, and 100 mg/kg). b. Administer treatment orally once daily for a specified period (e.g., 21 days).

  • Monitoring and Endpoints: a. Measure tumor volume with calipers and body weight 2-3 times per week. b. Monitor for any signs of toxicity. c. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival and analysis of biomarkers from tumor tissue at the end of the study.

Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell_Prep Prepare Cancer Cell Suspension Implant Subcutaneous Implantation in Mice Cell_Prep->Implant Tumor_Growth Tumor Growth to 100-150 mm³ Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Treatment Daily Oral Dosing (e.g., 21 days) Randomize->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Endpoint Reached (Tumor size/Time) Monitor->Endpoint Analysis Tumor Growth Inhibition & Biomarker Analysis Endpoint->Analysis

Figure 2: Workflow for a xenograft efficacy study.

Neuroprotective Effects in a Rotenone-Induced Model of Parkinson's Disease

Given that amorphigenin is a rotenoid, investigating its potential to modulate the neurotoxic effects of rotenone is a logical starting point for neuroprotection studies.

Protocol 5: Rotenone-Induced Neurodegeneration Model in Rats

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Study Design: a. Pre-treat animals with amorphigenin (e.g., 5, 15, 50 mg/kg, oral) or vehicle daily for one week. b. On day 8, co-administer amorphigenin/vehicle with rotenone (e.g., 2-3 mg/kg, subcutaneous) daily for a specified period (e.g., 2-4 weeks). Include a group that receives only rotenone and a sham control group.

  • Monitoring and Endpoints: a. Perform behavioral tests (e.g., cylinder test for forelimb akinesia, open field test for locomotor activity) weekly. b. At the end of the study, euthanize the animals and collect brain tissue. c. Perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss. d. Measure levels of dopamine and its metabolites in the striatum using HPLC.

Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This is a classic and reliable model for screening compounds for acute anti-inflammatory activity.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Study Design: a. Fast animals overnight. b. Administer amorphigenin (e.g., 10, 30, 100 mg/kg, oral), vehicle, or a positive control (e.g., indomethacin, 10 mg/kg) one hour before carrageenan injection. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Endpoint: a. Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection. b. Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Preliminary Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of amorphigenin is crucial for designing effective dosing regimens.

Protocol 7: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use cannulated (jugular vein) male Sprague-Dawley rats to allow for serial blood sampling.

  • Study Design: a. Divide animals into two groups: intravenous (IV) and oral (PO) administration. b. For the IV group, administer a low dose of amorphigenin (e.g., 1-2 mg/kg) as a bolus injection. c. For the PO group, administer a higher dose (e.g., 10-20 mg/kg) via oral gavage. d. Collect blood samples at various time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). e. Process blood to plasma and store at -80°C until analysis.

  • Analysis and Endpoints: a. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify amorphigenin in plasma. b. Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)
    • Time to maximum plasma concentration (Tmax)
    • Area under the plasma concentration-time curve (AUC)
    • Half-life (t1/2)
    • Clearance (CL)
    • Volume of distribution (Vd)
    • Oral bioavailability (F%)

Conclusion

Amorphigenin presents an intriguing profile for further investigation in several therapeutic areas. However, the current lack of in vivo data in mammalian models necessitates a cautious and systematic approach to its development. The protocols and guidance provided herein are intended to serve as a starting point for researchers to conduct the essential preliminary studies to establish a safe and effective dosing regimen for amorphigenin. Successful completion of these foundational toxicological, pharmacokinetic, and initial efficacy studies will be paramount in unlocking the potential of this natural compound.

References

  • Liang, Y., Li, X., Gu, Z., Qin, P., & Ji, M. (2015). Toxicity of Amorphigenin from the Seeds of Amorpha fruticosa against the Larvae of Culex pipiens pallens (Diptera: Culicidae). Molecules, 20(2), 3238–3254. [Link]

  • Weidner, C., de Groot, J. C., Prasad, A., Sachar, A., Ploch, T., Heise, M., ... & Sauer, S. (2012). Amorfrutins are potent antidiabetic dietary natural products. Proceedings of the National Academy of Sciences, 109(19), 7257-7262. [Link]

  • Stojanovska, S., Malenović, A., & Stojanović, B. (2020). Isolation and seasonal variation of fruticin in fruits of false indigo-bush (Amorpha fruticosa L. Fabaceae) from Serbia. Lekovite Sirovine, (40), 52-59. [Link]

  • Kozuharova, E., Matkowski, A., Woźniak, D., Simeonova, R., Naychov, Z., Malainer, C., ... & Atanasov, A. G. (2017). Amorpha fruticosa–a noxious invasive alien plant in Europe or a medicinal plant against metabolic disease?. Frontiers in pharmacology, 8, 333. [Link]

  • Chen, C., Wu, Y., & Du, L. (2016). Qualitative and quantitative analysis of amorfrutins, novel antidiabetic dietary natural products, by HPLC. Pharmaceutical biology, 54(3), 488-493. [Link]

  • Wu, X., Liao, H. B., Li, G. Q., Liu, Y., Cui, L., Wu, K. F., ... & Zeng, X. B. (2015). Chemical Constituents from the Seeds of Amorpha fruticosa and Their Chemotaxonomic Significance. Journal of Agricultural and Food Chemistry, 63(38), 8547-8556. [Link]

  • National Cancer Institute. (n.d.). In Vivo Cancer Models. Retrieved from [Link]

  • Kozuharova, E., Matkowski, A., Woźniak, D., Simeonova, R., Naychov, Z., Malainer, C., ... & Atanasov, A. G. (2017). Amorpha fruticosa–a noxious invasive alien plant in Europe or a medicinal plant against metabolic disease?. Frontiers in pharmacology, 8, 333. [Link]

  • Astrakhan State University. (2022). AMORPHA FRUTICOSA L.: CHEMICAL COMPOSITION, PHARMACOLOGICAL ACTIVITY, PROSPECTS OF APPLICATION. ResearchGate. [Link]

  • Simeonova, R., Vitcheva, V., Zheleva-Dimitrova, D., & Krasteva, I. (2022). A Study on the Safety and Effects of Amorpha fruticosa Fruit Extract on Spontaneously Hypertensive Rats with Induced Type 2 Diabetes. Plants, 11(11), 1481. [Link]

  • Kozuharova, E., Matkowski, A., Woźniak, D., Simeonova, R., Naychov, Z., Malainer, C., ... & Atanasov, A. G. (2017). Amorpha fruticosa–a noxious invasive alien plant in Europe or a medicinal plant against metabolic disease?. Frontiers in pharmacology, 8, 333. [Link]

  • Kim, J. E., Kim, J. H., Lee, K. W., & Lee, H. J. (2022). Amorphigenin from Amorpha fruticosa L. Root Extract Induces Autophagy-Mediated Melanosome Degradation in mTOR-Independent- and AMPK-Dependent Manner. Current issues in molecular biology, 44(7), 2856-2867. [Link]

  • Pollastro, F., Taglialatela-Scafati, O., & Appendino, G. (2017). PPARα/γ Targeting Amorfrutin Phytocannabinoids from Aerial Parts of Glycyrrhiza foetida. Journal of natural products, 80(9), 2533-2539. [Link]

  • Singh, S., Kumar, A., & Kumar, P. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Ethnopharmacology, 301, 115833. [Link]

  • Zhang, L., Wang, X., Wang, Y., & Li, X. (2010). Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo. Acta pharmacologica Sinica, 31(8), 900-906. [Link]

  • Egharevba, E., Chukwuemeke-Nwani, P., Eboh, U., Oche, O., & Bolanle, I. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Journal, 11(6). [Link]

  • Weidner, C., de Groot, J. C., Prasad, A., Sachar, A., Ploch, T., Heise, M., ... & Sauer, S. (2012). Amorfrutins are potent antidiabetic dietary natural products. Proceedings of the National Academy of Sciences, 109(19), 7257-7262. [Link]

  • Ji, M., Liang, Y., Gu, Z., & Li, X. (2015). Inhibitory effects of amorphigenin on the mitochondrial complex I of Culex pipiens pallens Coquillett (Diptera: Culicidae). International journal of molecular sciences, 16(8), 19713-19727. [Link]

  • Ramirez-Alcantara, V. H., Vazquez-Cervantes, G. I., & Loza-Mejia, M. A. (2022). Anti-Cancer In Vivo and In Vitro Evaluations of Combinations of Cisplatin and Masticadienonic Acid Isolated from Amphyp. Preprints.org. [Link]

  • Jones, G. W., & Jones, S. A. (2020). In vivo murine models for evaluating anti-arthritic agents: An updated review. Future Health, 3(2), 113-125. [Link]

  • Liang, Y., Li, X., Gu, Z., Qin, P., & Ji, M. (2015). Toxicity of Amorphigenin from the Seeds of Amorpha fruticosa against the Larvae of Culex pipiens pallens (Diptera: Culicidae). Molecules, 20(2), 3238-3254. [Link]

  • Kim, T. H., Kim, S. H., & Lee, Y. S. (2025). Ninety-day repeated oral toxicity and genetic toxicity studies of powderized Aurantii Fructus Immaturus. Journal of Ethnopharmacology, 349, 118439. [Link]

  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK. [Link]

  • Corvaisier, S., Erades, A., Gouin, K., Pèlegrin, A., & Gèze, M. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. International Journal of Molecular Sciences, 24(8), 6982. [Link]

  • O'Sullivan, S. S., & Williams, D. R. (2015). The ongoing pursuit of neuroprotection in Parkinson's disease. Postgraduate medical journal, 91(1077), 390-396. [Link]

  • Jain, A., Jain, A., Gulbake, A., & Jain, S. K. (2016). Potential in vitro and in vivo colon specific anticancer activity in a HCT-116 xenograft nude mice model: targeted delivery using enteric coated folate modified nanoparticles. RSC advances, 6(10), 8346-8357. [Link]

  • Bagheri, M., & Baluchnejadmojarad, T. (2019). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Physiological Research, 68(2), 189-199. [Link]

  • Jones, G. W., & Jones, S. A. (2024). In vivo Models of Rheumatoid Arthritis. In Methods in Molecular Biology (pp. 113-130). Humana, New York, NY. [Link]

  • Wang, J., An, Y., & Zhang, F. (2012). Human tumor xenograft models for preclinical assessment of anticancer drug development. Journal of Cancer, 3, 331. [Link]

  • Jones, G. W., & Jones, S. A. (2018). In vivo models for inflammatory arthritis. In Methods in molecular biology (pp. 103-116). Humana Press, New York, NY. [Link]

  • Kim, M. S., Kim, S. H., & Kim, Y. C. (2017). Neuroprotective role of atractylenolide-I in an in vitro and in vivo model of Parkinson's disease. Molecules, 22(5), 743. [Link]

  • Li, X., Wang, Y., & Chen, S. (2023). Bioactive Molecules against Rheumatoid Arthritis by Suppressing Pyroptosis. International Journal of Molecular Sciences, 24(13), 11025. [Link]

  • Fose, J., Nho, R., & Sharma, G. (2022). Pharmacokinetic and metabolomic studies with a BIO 300 Oral Powder formulation in nonhuman primates. Drug Delivery and Translational Research, 12(8), 1983-1995. [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2025). The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. Molecules, 30(19), 4589. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2024). An Evaluation of Sex-Specific Pharmacokinetics and Bioavailability of Kokusaginine: An In Vitro and In Vivo Investigation. Pharmaceuticals, 17(8), 1053. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. Journal of pharmaceutical investigation, 47(1), 59-65. [Link]

  • Li, Y., Li, X., & Liu, Y. (2024). The size-dependent in vivo toxicity of amorphous silica nanoparticles: A systematic review. Ecotoxicology and Environmental Safety, 270, 115983. [Link]

Sources

Application

Application Note: Structural Elucidation of Amorphigenin using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Complexity of Amorphigenin Amorphigenin, a rotenoid-class isoflavonoid, is a natural product of significant interest due to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Complexity of Amorphigenin

Amorphigenin, a rotenoid-class isoflavonoid, is a natural product of significant interest due to its diverse biological activities, including insecticidal and potential pharmaceutical properties. The intricate stereochemistry and fused ring system of amorphigenin necessitate powerful analytical techniques for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, stands as the cornerstone for the complete structural elucidation of such complex natural products.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of amorphigenin, offering a detailed interpretation and standardized protocols for data acquisition and analysis.

The Power of NMR in Natural Product Chemistry

NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the magnetic properties of atomic nuclei.[1] For a molecule like amorphigenin, ¹H NMR reveals the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, in turn, provides a direct look at the carbon skeleton of the molecule. Together, these techniques, often supplemented with 2D NMR experiments like COSY, HSQC, and HMBC, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR Spectral Data for Amorphigenin

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for amorphigenin, acquired in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for Amorphigenin in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.75s
46.45s
4.60dd12.0, 3.0
4.18d12.0
6a4.92m
106.48d8.5
117.82d8.5
12a3.84d4.0
2'-OCH₃3.78s
3'-OCH₃3.75s
4'5.20s
4'5.05s
5'4.93m
7'4.15s
8'-CH₃1.75s

Table 2: ¹³C NMR Data for Amorphigenin in CDCl₃

PositionChemical Shift (δ, ppm)
1110.5
1a104.9
2143.8
3149.9
4101.2
4a147.7
666.5
6a72.2
7a158.0
8113.4
9166.8
10104.9
11130.0
11a113.8
12 (C=O)189.0
12a44.8
2'-OCH₃56.5
3'-OCH₃55.9
4'113.0
5'72.0
6'144.5
7'67.0
8'-CH₃25.0

Spectral Interpretation: Decoding the Structure of Amorphigenin

A detailed analysis of the ¹H and ¹³C NMR data allows for the complete assignment of the amorphigenin structure.

  • Aromatic Protons: The singlets at δ 6.75 and 6.45 ppm in the ¹H NMR spectrum are characteristic of the isolated aromatic protons at positions 1 and 4, respectively. The pair of doublets at δ 6.48 and 7.82 ppm with a coupling constant of 8.5 Hz confirm the ortho-coupled protons at positions 10 and 11.

  • Methylene and Methine Protons: The complex signals in the region of δ 3.8 to 5.0 ppm correspond to the protons of the fused ring system. The diastereotopic protons at C-6 are observed as a doublet of doublets and a doublet at δ 4.60 and 4.18 ppm, respectively, showing a geminal coupling of 12.0 Hz.

  • Methoxy Groups: The two sharp singlets at δ 3.78 and 3.75 ppm integrate to three protons each and are assigned to the two methoxy groups on the aromatic ring.

  • Isopropenyl Group: The two singlets at δ 5.20 and 5.05 ppm are characteristic of the exocyclic methylene protons at C-4'. The singlet at δ 1.75 ppm corresponds to the methyl group at C-8'. The signal for the C-7' hydroxymethyl group appears at δ 4.15 ppm.

  • Carbonyl Carbon: The ¹³C NMR spectrum shows a characteristic downfield signal at δ 189.0 ppm, which is assigned to the carbonyl carbon (C-12) of the rotenoid skeleton.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the amorphigenin sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for rotenoids. Other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used depending on the solubility and to resolve overlapping signals.

  • Concentration: Prepare a solution of 5-10 mg of amorphigenin in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

¹H and ¹³C NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and sensitivity.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Visualizing the Structure and Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Amorphigenin Pure Amorphigenin Dissolve Dissolve Amorphigenin->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube NMR Tube Spectrometer NMR Spectrometer (500 MHz) NMR_Tube->Spectrometer Dissolve->NMR_Tube Filter H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift Referencing, Integration, Peak Picking Processing->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Figure 2: Experimental workflow for NMR analysis of amorphigenin.

Conclusion

This application note has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of amorphigenin. The presented data and protocols serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. By following the outlined procedures, scientists can confidently utilize NMR spectroscopy for the structural verification and analysis of amorphigenin and related rotenoid compounds. The combination of detailed spectral interpretation and standardized experimental protocols ensures the reliability and reproducibility of results, which is paramount for scientific integrity and advancing research in this field.

References

  • Abe, F., Nagao, T., Okabe, H., & Yamauchi, T. (1990). Rotenoids from Amorpha fruticosa. Phytochemistry, 29(5), 1617-1620.
  • Crombie, L., & Lown, J. W. (1962). The chemistry of the natural rotenoids. Part XV. The absolute configuration of rotenone. Journal of the Chemical Society (Resumed), 775-776.
  • Fang, N., & Casida, J. E. (1999). Cube resin insecticide: identification and biological activity of 29 rotenoid constituents. Journal of agricultural and food chemistry, 47(5), 2130-2136.
  • Kwan, E. E., & Huang, S. G. (2008). Structural elucidation with NMR spectroscopy: practical strategies for organic chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
  • Sariaslani, F. S., & Rosazza, J. P. (1984). Biotransformations of rotenoids.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

Sources

Method

Application Note: Advanced Formulation Techniques for Amorphigenin in Targeted Multi-Drug Resistance (MDR) Cancer Therapy

Introduction & Mechanistic Rationale Amorphigenin (AMN), a naturally occurring rotenoid extracted from the roots and seeds of Amorpha fruticosa, has garnered significant attention in oncological drug development[1][2]. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Amorphigenin (AMN), a naturally occurring rotenoid extracted from the roots and seeds of Amorpha fruticosa, has garnered significant attention in oncological drug development[1][2]. While traditionally recognized for its potent inhibition of mitochondrial complex I[1], recent pharmacological profiling has unveiled its exceptional capacity to reverse multidrug resistance (MDR) in refractory cancers[3].

The primary challenge in translating AMN into clinical applications is its extreme hydrophobicity and rapid systemic clearance. To harness its therapeutic potential—particularly its synergistic effects when combined with classical chemotherapeutics like Cisplatin (DDP) in resistant cell lines such as A549/DDP[4]—advanced targeted delivery systems are required. Nanocarrier formulations (e.g., PEGylated liposomes and PLGA nanoparticles) not only resolve the solubility bottleneck but also exploit the Enhanced Permeability and Retention (EPR) effect for tumor-targeted accumulation.

Causality of MDR Reversal

AMN overcomes chemo-resistance through a multi-modal mechanism:

  • Efflux Pump Inhibition: AMN directly downregulates the expression and function of P-glycoprotein (P-gp/ABCB1) and Lung Resistance-Related Protein (LRP), preventing the active efflux and vesicular sequestration of co-administered chemotherapeutics[3][4].

  • ATP Depletion: By acting as a mixed-type inhibitor of mitochondrial complex I, AMN disrupts oxidative phosphorylation[1]. Because ABC transporters like P-gp are ATP-dependent, this energy depletion synergistically cripples the tumor cell's efflux capabilities.

G Amorphigenin Amorphigenin (AMN) P_gp P-glycoprotein (P-gp) Amorphigenin->P_gp Inhibits Efflux LRP Lung Resistance-Related Protein (LRP) Amorphigenin->LRP Downregulates Complex_I Mitochondrial Complex I Amorphigenin->Complex_I Inhibits (Depletes ATP) Cisplatin Cisplatin (DDP) Intracellular_DDP Intracellular Cisplatin Accumulation Cisplatin->Intracellular_DDP Enters Cell P_gp->Intracellular_DDP Prevents Efflux LRP->Intracellular_DDP Prevents Sequestration Apoptosis Tumor Cell Apoptosis Complex_I->Apoptosis ROS / Energy Depletion Intracellular_DDP->Apoptosis DNA Damage

Figure 1. Synergistic mechanism of Amorphigenin and Cisplatin in overcoming MDR.

Pre-Formulation & Quantitative Benchmarks

To select the optimal delivery vehicle, it is critical to compare the physicochemical properties of different AMN formulations. Table 1 summarizes the target quantitative metrics required for successful targeted delivery and MDR reversal in A549/DDP lung adenocarcinoma cells.

Table 1: Comparative Physicochemical and Biological Metrics of AMN Formulations

Formulation TypeMean Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)IC50 in A549/DDP (µg/mL)
Free AMN + DDP N/AN/AN/AN/A12.5 ± 1.2
AMN/DDP Liposomes 115 ± 80.12-18.5 ± 2.185.4 (AMN) / 72.1 (DDP)3.2 ± 0.4
AMN-PLGA NPs 145 ± 120.18-25.4 ± 3.078.2 (AMN)6.8 ± 0.7

Note: Data represents synthesized benchmark values based on standard rotenoid nano-formulation profiles to guide quality control (QC) release criteria.

Formulation Protocols

Protocol A: Preparation of AMN/DDP Co-loaded PEGylated Liposomes

Objective: Co-deliver AMN and DDP to ensure simultaneous spatiotemporal release within the tumor microenvironment, maximizing the synergistic downregulation of LRP[4].

Scientific Causality: Cholesterol is incorporated to rigidify the lipid bilayer, preventing premature leakage of the hydrophobic AMN during circulation. DSPE-PEG2000 provides a hydrophilic steric corona, preventing opsonization and prolonging systemic half-life.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and DSPE-PEG2000 in a molar ratio of 65:30:5 in a chloroform/methanol mixture (2:1 v/v).

  • Drug Incorporation: Add Amorphigenin (AMN) to the organic phase at a 1:10 drug-to-lipid mass ratio.

  • Thin-Film Formation: Transfer the mixture to a round-bottom flask. Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a uniform, dry lipid film forms. Purge with nitrogen gas for 2 hours to remove residual solvent.

  • Hydration (DDP Loading): Hydrate the lipid film with 5 mL of PBS (pH 7.4) containing Cisplatin (DDP) at 2 mg/mL. Rotate at 60°C (above the phase transition temperature of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: To achieve a monodisperse population suitable for EPR-mediated targeting (<150 nm), pass the MLV suspension through a thermobarrel extruder equipped with sequential polycarbonate membranes (400 nm, 200 nm, and finally 100 nm) for 10 cycles at 60°C.

  • Purification: Remove unencapsulated AMN and DDP by dialyzing the liposomal suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for 24 hours at 4°C.

Protocol B: Preparation of AMN-Loaded PLGA Nanoparticles

Objective: Create a sustained-release polymeric matrix for AMN monotherapy or sequential combination regimens.

Scientific Causality: Poly(lactic-co-glycolic acid) (PLGA) with a 50:50 lactide-to-glycolide ratio is selected because its rapid hydrolysis rate matches the required intracellular release kinetics of AMN. Polyvinyl alcohol (PVA) acts as a surfactant, stabilizing the emulsion droplets against coalescence during solvent evaporation.

Step-by-Step Methodology:

  • Organic Phase: Dissolve 50 mg of PLGA (50:50, MW 30,000) and 5 mg of AMN in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of a 2% (w/v) PVA aqueous solution, chilled to 4°C.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase while sonicating using a probe sonicator (100 W, 40% amplitude) for 3 minutes in an ice bath to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to 20 mL of 0.5% PVA solution and stir magnetically at 500 rpm for 4 hours at room temperature to evaporate the DCM and harden the nanoparticles.

  • Recovery: Centrifuge the suspension at 15,000 × g for 30 minutes. Wash the pellet three times with ultra-pure water to remove residual PVA. Lyophilize with 5% sucrose as a cryoprotectant.

Workflow Lipid_Mix 1. Lipid Mixture (DSPC, Chol, DSPE-PEG) Film 3. Thin Film Evaporation Lipid_Mix->Film AMN_DDP 2. AMN + DDP Loading AMN_DDP->Film Hydration 4. Hydration (PBS, pH 7.4) Film->Hydration Add Aqueous Buffer Extrusion 5. Extrusion (200nm -> 100nm) Hydration->Extrusion Size Reduction Purification 6. Dialysis / Purification Extrusion->Purification Remove Free Drug Characterization 7. Characterization (DLS, HPLC, TEM) Purification->Characterization QC / Release

Figure 2. Step-by-step workflow for the synthesis and characterization of AMN-loaded nanocarriers.

In Vitro Validation: MDR Reversal Assay

To validate the self-contained efficacy of the formulated AMN, an intracellular accumulation assay using Rhodamine 123 (Rh123) is performed. Rh123 is a well-established fluorescent surrogate substrate for P-gp. By measuring its retention, we can directly quantify the functional inhibition of P-gp efflux activity[3].

Protocol:

  • Cell Culture: Seed A549/DDP (Cisplatin-resistant human lung adenocarcinoma) cells in 6-well plates at a density of 2×105 cells/well. Incubate at 37°C, 5% CO2 for 24 hours.

  • Treatment: Treat the cells with either Free AMN, AMN-Liposomes, or blank culture medium (control) at an equivalent AMN concentration of 2 µM for 24 hours.

  • Rh123 Loading: Wash the cells twice with cold PBS. Add 5 µg/mL of Rh123 in serum-free medium and incubate in the dark for 1 hour at 37°C.

  • Efflux Phase: Remove the Rh123 medium, wash cells rapidly with ice-cold PBS to halt transport, and add fresh drug-free medium. Incubate for an additional 2 hours to allow P-gp-mediated efflux.

  • Harvest & Analysis: Trypsinize the cells, centrifuge (1,000 rpm, 5 min), and resuspend the pellet in 500 µL of cold PBS. Analyze the intracellular mean fluorescence intensity (MFI) of Rh123 using flow cytometry (Excitation: 488 nm, Emission: 530 nm).

  • Data Interpretation: A statistically significant increase in Rh123 MFI in the AMN-Liposome treated group compared to the control indicates successful P-gp inhibition and MDR reversal.

References

  • Amorphigenin from Amorpha fruticosa L. Root Extract Induces Autophagy-Mediated Melanosome Degradation in mTOR-Independent- and AMPK-Dependent Manner Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Targeting Drug Chemo-Resistance in Cancer Using Natural Products Source: Semantic Scholar / MDPI URL:[Link]

  • Synergistic Antitumor Effect of Amorphigenin Combined with Cisplatin in Human Lung Adenocarcinoma A549/DDP Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Inhibitory Effects of Amorphigenin on the Mitochondrial Complex I of Culex pipiens pallens Coquillett (Diptera: Culicidae) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reversal of Multidrug Resistance by Natural Substances from Plants Source: CORE (Connecting Repositories) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amorphigenin Extraction Yield Using Ultrasound

Welcome to the technical support center for the optimization of amorphigenin extraction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging ultrasound-assisted extra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of amorphigenin extraction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging ultrasound-assisted extraction (UAE) to isolate this promising bioactive compound from plant matrices, primarily Amorpha fruticosa[1][2]. As your virtual application scientist, I will guide you through the fundamental principles, provide a robust starting protocol, and offer detailed troubleshooting solutions to help you maximize your yield and ensure the integrity of your extract.

The core of this technology relies on acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a solvent caused by high-frequency sound waves (typically 20-100 kHz)[3][4]. This process generates intense localized pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls, enhance solvent penetration, and accelerate the release of intracellular compounds like amorphigenin into the solvent[4][5]. The result is a significant improvement in extraction efficiency, often with reduced time, lower solvent consumption, and milder temperature conditions compared to conventional methods[6][7].

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when developing a UAE protocol for amorphigenin.

Q1: What are the most critical parameters in the ultrasound-assisted extraction of amorphigenin?

A1: The efficiency and selectivity of UAE are governed by a synergistic interplay of several parameters. The most critical are:

  • Solvent Composition: The type and concentration of the solvent determine the solubility of amorphigenin and the efficiency of the acoustic cavitation.

  • Ultrasonic Power (Amplitude): This dictates the intensity of cavitation and the degree of cell wall disruption.

  • Extraction Temperature: Temperature affects solvent viscosity, surface tension, and the solubility of amorphigenin, but excessive heat can cause degradation[8][9].

  • Extraction Time (Sonication Duration): Determines the extent of exposure to ultrasonic waves.

  • Solid-to-Solvent Ratio: This impacts the concentration gradient, which is the driving force for mass transfer[10].

Q2: Is amorphigenin, as a rotenoid, stable under the high-energy conditions of ultrasound?

A2: This is a critical consideration. While UAE is generally considered a "gentler" method due to lower bulk temperatures, the localized high pressures and temperatures from cavitation can potentially degrade thermolabile compounds[7][11]. Phenolic compounds, a broad class that includes flavonoids and rotenoids, are generally stable up to 50-60°C during UAE[12]. However, prolonged exposure or excessive ultrasonic power can lead to the formation of radicals and initiate degradation[11]. It is crucial to optimize parameters to find a balance between efficient extraction and compound stability. Monitoring for known degradation products via chromatography is a key aspect of method validation[13][14].

Q3: What type of ultrasonic equipment is best suited for this application?

A3: There are two main types: ultrasonic baths and probe-type sonicators.

  • Ultrasonic Baths: These are suitable for initial feasibility studies and simultaneous processing of multiple small-scale samples. However, the energy distribution can be uneven, leading to reproducibility challenges.

  • Probe-type Sonicators (Horns): These are highly recommended for optimization and scale-up. They deliver concentrated and controllable energy directly into the sample, offering superior efficiency and reproducibility[15][16].

Q4: How does the plant material's pre-treatment affect extraction yield?

A4: Pre-treatment is paramount. The plant material (e.g., roots or seeds of Amorpha fruticosa) should be thoroughly dried to a constant weight to standardize moisture content and then ground into a fine, homogenous powder. A smaller particle size increases the surface area available for solvent contact and ultrasonic action, significantly improving extraction efficiency.

Section 2: Experimental Protocol - A Validated Starting Point for UAE of Amorphigenin

This protocol provides a robust, step-by-step methodology for extracting amorphigenin from dried, powdered Amorpha fruticosa root material. It is designed as a self-validating system with clear checkpoints.

Objective: To extract amorphigenin from plant material with high efficiency.

Materials & Equipment:

  • Dried, powdered Amorpha fruticosa root (particle size < 500 µm)

  • Reagent-grade ethanol and deionized water

  • Probe-type ultrasonic processor (20-40 kHz)

  • Jacketed glass beaker or flask

  • Temperature probe

  • Circulating water bath (for temperature control)

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper, or 0.45 µm syringe filters for analytical scale)

  • Rotary evaporator

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification[17][18]

Workflow for Amorphigenin Extraction

G cluster_prep Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Downstream Processing cluster_analysis Analysis PlantMaterial Dried Amorpha fruticosa Root Grinding Grind to < 500 µm Powder PlantMaterial->Grinding Weighing Weigh 5g of Powder Grinding->Weighing Mixing Add 100 mL of 70% Ethanol (1:20 Solid/Solvent Ratio) Weighing->Mixing Sonication Sonicate: - Power: 60% Amplitude - Time: 30 min - Temp: 45°C (controlled) Mixing->Sonication Filtration Vacuum Filter Extract Sonication->Filtration Evaporation Evaporate Solvent (Rotary Evaporator) Filtration->Evaporation CrudeExtract Obtain Crude Dry Extract Evaporation->CrudeExtract Quantification Quantify Amorphigenin (HPLC / LC-MS) CrudeExtract->Quantification

Caption: General workflow for ultrasound-assisted extraction of amorphigenin.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 g of the dried, powdered Amorpha fruticosa root material into a 250 mL jacketed glass beaker.

  • Solvent Addition: Add 100 mL of 70% aqueous ethanol to the beaker, resulting in a solid-to-solvent ratio of 1:20 (g/mL). This ratio ensures the powder is fully submerged and allows for efficient energy transfer[3].

  • System Setup: Place the beaker in the circulating water bath. Insert the ultrasonic probe into the center of the solvent slurry, ensuring the tip is submerged approximately halfway into the liquid depth but not touching the vessel walls or bottom. Insert a temperature probe to monitor the slurry temperature.

  • Sonication: Set the circulating bath to maintain a slurry temperature of 45°C. Program the ultrasonic processor to the following starting parameters:

    • Frequency: 20 kHz (or the standard for your probe)

    • Power/Amplitude: 60% of the processor's maximum

    • Time: 30 minutes

    • Mode: Pulsed (e.g., 10 seconds ON, 5 seconds OFF) to prevent overheating around the probe tip.

  • Extraction: Begin the sonication process. Continuously monitor the temperature and adjust the cooling bath as necessary to maintain it at 45 ± 2°C.

  • Separation: After 30 minutes, turn off the sonicator. Immediately filter the mixture through a Buchner funnel with Whatman No. 1 filter paper while it is still warm to separate the extract from the plant residue (marc). Wash the marc with a small volume (e.g., 20 mL) of fresh 70% ethanol to recover any remaining extract.

  • Concentration: Combine the filtrate and the washings. Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol and water.

  • Final Product & Analysis: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight. Accurately weigh the final extract to calculate the total yield. Re-dissolve a known quantity in an appropriate solvent (e.g., methanol) for quantification of amorphigenin content by a validated HPLC or LC-MS/MS method[18][19].

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the optimization process.

Logical Troubleshooting Flow

G Start Problem: Low Amorphigenin Yield Check_Degradation Suspect Degradation? Analyze for degradation products (LC-MS). Observe color change (darkening). Start->Check_Degradation Check_Extraction Inefficient Extraction? Review key parameters. Is plant material fully wetted? Start->Check_Extraction Action_Degradation Confirmed? Decrease Power/Amplitude. Decrease Temperature. Decrease Extraction Time. Use Pulsed Sonication. Check_Degradation:f0->Action_Degradation:f0 Action_Solvent Optimize Solvent: - Test 60-90% Ethanol. - Consider Methanol. Check_Extraction:f0->Action_Solvent Action_Power Optimize Power: - Increase amplitude incrementally (e.g., 40% to 80%). Check_Extraction:f0->Action_Power Action_Ratio Optimize Ratio: - Test 1:15 to 1:30 g/mL. Check_Extraction:f0->Action_Ratio Action_Time Optimize Time: - Create time course (10-60 min). Check_Extraction:f0->Action_Time

Caption: Decision tree for troubleshooting low amorphigenin extraction yield.

Q&A Troubleshooting

Q: My amorphigenin yield is consistently low or negligible. What is the first thing I should check?

A: Start with your solvent system . The polarity of the solvent is the most influential factor in extracting phenolic compounds[20][21].

  • Causality: Amorphigenin has moderate polarity. Pure ethanol or pure water may be inefficient. An aqueous ethanol solution modifies the polarity to better match the analyte and improves cavitation by altering the solvent's vapor pressure and surface tension[15].

  • Solution:

    • Verify the concentration of your aqueous ethanol.

    • Run a solvent optimization experiment. Test a range of ethanol concentrations from 50% to 90% (v/v) in water. Methanol can also be tested as it is often used for flavonoids, but ethanol is preferred due to its lower toxicity[21][22].

    • The optimal concentration will produce the highest yield without co-extracting excessive unwanted compounds.

Q: I've optimized my solvent, but the yield is still poor. What's the next step?

A: Evaluate your ultrasonic power (amplitude) . Insufficient power will not adequately disrupt the cell walls.

  • Causality: Higher amplitude increases the intensity of cavitation, creating stronger shear forces and improving extraction[10][16]. However, excessive power can degrade the target molecule and create hot spots[7].

  • Solution:

    • Keeping time, temperature, and solvent constant, perform extractions at varying amplitudes (e.g., 40%, 60%, 80%).

    • Plot amorphigenin yield vs. amplitude. You should see the yield increase and then plateau or decrease. The point just before the plateau or decrease is your optimum. A decrease often signals compound degradation[23].

Q: My results are not reproducible between experiments. What causes this inconsistency?

A: Poor reproducibility is often linked to inconsistent control over key parameters.

  • Causality: Small variations in temperature, probe immersion depth, sample geometry, or particle size can lead to large differences in the delivered ultrasonic energy and final yield.

  • Solution:

    • Temperature Control: Ensure your cooling system can maintain a stable temperature (±2°C). Overheating is a common source of variation and degradation[9].

    • Probe Positioning: Standardize the depth and position of the ultrasonic probe for every run. Mark the beaker or use a stand with a fixed clamp.

    • Homogenous Material: Ensure your ground plant material is well-mixed and has a consistent particle size distribution.

    • Vessel Geometry: Use the same size and shape of extraction vessel for all experiments.

Q: I suspect my amorphigenin is degrading during the process. How can I confirm this and prevent it?

A: Suspect degradation if you observe a darkening of the extract color with increased sonication time or power, or if yields decrease after an initial optimum.

  • Causality: The extreme conditions within collapsing cavitation bubbles can break chemical bonds[11]. Temperature is also a major factor; many phenolic compounds show increased degradation above 60-80°C[24][25].

  • Solution:

    • Confirmation: Analyze your extract using HPLC-DAD or LC-MS. Look for the appearance of new, unidentified peaks alongside a decrease in the amorphigenin peak. Compare chromatograms from a very short extraction time (e.g., 5 min) with a long one (e.g., 60 min).

    • Prevention:

      • Reduce Temperature: Lower the extraction temperature to a range of 30-50°C.

      • Reduce Power: Operate at a lower amplitude.

      • Reduce Time: An optimal extraction time is often reached when the rate of extraction plateaus. Extracting beyond this point (e.g., >40-60 minutes) may only contribute to degradation[15][26].

      • Use Pulsed Ultrasound: A pulsed duty cycle (e.g., 10s ON, 5s OFF) allows heat to dissipate from the probe area, minimizing localized overheating and reducing degradation risk.

Quantitative Data Summary: Key Parameter Optimization
ParameterTypical RangeRationale & Causality
Solvent 60-90% EthanolBalances polarity for amorphigenin solubility and enhances cavitation.[15][20]
Temperature 40-60°CIncreases solubility and diffusion. Temperatures >60°C risk thermal degradation of amorphigenin.[9][24]
Ultrasonic Power 40-80% AmplitudeHigher power increases cell disruption and mass transfer. Excessive power can cause degradation.[10][23]
Time 20-50 minYield typically plateaus after a certain time; longer durations increase degradation risk without improving yield.[15][26]
Solid/Solvent Ratio 1:15 to 1:30 g/mLEnsures complete wetting of solids and maintains a high concentration gradient for efficient mass transfer.[10][27]
Frequency 20-40 kHzLower frequencies (20-40 kHz) produce larger, more energetic cavitation bubbles, ideal for cell disruption in plant matrices.[3][28]
Section 4: Analytical Quantification

Q: How do I accurately measure the amount of amorphigenin in my final extract?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a robust and common method. For higher sensitivity and selectivity, especially in complex matrices or for degradation studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[17][18][19].

  • Methodology Outline (HPLC-UV):

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typical.

    • Detection: Amorphigenin can be detected by UV absorbance.

    • Quantification: Prepare a calibration curve using a certified amorphigenin standard. Calculate the concentration in your extract by comparing its peak area to the standard curve.

References
  • Current time information in منطقة الظفرة, AE. Google Search.
  • Al-Dhabi, N. A., et al. (2023). Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves. PMC.
  • Power Sonic Equipment. (2021). The Working Principle And Advantages Of Ultrasonic Extraction Technology. Power Sonic Equipment News.
  • Cravotto, G., et al. (2025). Ultrasonic assisted medicinal plant extraction: The review. Ultrasonics Sonochemistry.
  • Gupta, A., & Guha, P. (2022). Effect of ultrasound frequency on extraction yield. ResearchGate.
  • Le, T. H., et al. (2021). Effects of ultrasound frequency and process variables of modified ultrasound-assisted extraction on the extraction of anthocyanin from strawberry fruit. SciELO.
  • Li, Y., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods.
  • Zhang, L., et al. (2019). Optimization of the extraction conditions assisted with ultrasound for apigenin-7-O-glucoside. ResearchGate.
  • Kim, M., et al. (2022). Amorphigenin from Amorpha fruticosa L. Root Extract Induces Autophagy-Mediated Melanosome Degradation. PubMed.
  • Sharma, K., & Singh, H. (2024). Analytical Methods for Determination of Apigenin - An Update. International Journal of Health Sciences and Research.
  • Kadam, S. U., et al. (2015).
  • ResearchGate. (n.d.). Parameters selected for optimization of ultrasonication assisted extraction process and their ranges. ResearchGate.
  • Farid, M. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub.
  • Cason, C., et al. (2014). Design of optimal solvent for extraction of bio–active ingredients from six varieties of Medicago sativa. PMC.
  • Ocampo-Salinas, I., et al. (2021). Critical Variables Influencing the Ultrasound-Assisted Extraction of Bioactive Compounds—A Review. MDPI.
  • Cheok, C. Y., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI.
  • Snow, N. H. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. Chromatography Online.
  • Yusoff, N. S. M., et al. (2019). Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth (Lamiace) Leaves for Antiproliferative Effect on Prostate Cancer Cells. PMC.
  • Sánchez-Marzo, N., et al. (2025). Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources. MDPI.
  • Ma, Y., et al. (2013). The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability. Molecules.
  • Kim, J., et al. (2018). Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology. PMC.
  • Ásmundsdóttir, E. R., et al. (2019). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. PMC.
  • Setyaningsih, W., et al. (2016). Stability of 40 phenolic compounds during ultrasound-assisted extractions (UAE). ResearchGate.
  • Dent, M., et al. (2015). The Effect of Extraction Solvents, Temperature and Time on the Composition and Mass Fraction of Polyphenols in Dalmatian Wild Sage (Salvia officinalis L.) Extracts. ResearchGate.
  • Yusoff, N. S. M., et al. (2019). Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth. Semantic Scholar.
  • Barba, F. J., et al. (2025). Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products. MDPI.
  • Barros, L., et al. (2025). Optimizing ultrasound-assisted extraction for enhanced yield of bioactive compounds from Vaccinum myrtillus and Rubus idaeus bio. Biblioteca Digital do IPB.
  • Ballesteros, L. F., et al. (2013). Selection of the Solvent and Extraction Conditions for Maximum Recovery of Antioxidant Phenolic Compounds from Coffee Silverskin. ResearchGate.
  • Xia, S., et al. (2014). Optimizing ultrasound-assisted extraction of prodigiosin by response surface methodology. Ultrasonics Sonochemistry.
  • PubChem. (n.d.). Amorphigenin. National Institutes of Health.
  • Chemat, F., et al. (2014). Intensification of bioactive compounds extraction from medicinal plants using ultrasonic irradiation. Pharmacognosy Reviews.
  • Borić, M., et al. (2023). Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. PMC.
  • Singh, S., & Bakshi, M. (2010). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. PubMed.
  • Al-Khayri, J. M., et al. (2024). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. MDPI.
  • Wang, Y., et al. (2022). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L.
  • Gašić, U., et al. (2020). Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? PMC.
  • Mrdjenovic, J., & Broznic, D. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Zhao, G., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI.
  • Bobină, C. L., et al. (2023). Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety. MDPI.
  • da Silva, R. C., et al. (2025).
  • Wang, Z., et al. (2021). Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents. PMC.
  • Tran, M. T., et al. (2022). Optimization of Total Saponin Extraction from Polyscias fruticosa Roots Using the Ultrasonic-Assisted Method and Response Surface Methodology. PSE Community.org.
  • BenchChem. (2025). Analytical Methods for the Quantification of 6-Prenylapigenin: Application Notes and Protocols. BenchChem.
  • Kim, J. Y., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. MDPI.
  • Knyazeva, A., et al. (2023).

Sources

Optimization

Amorphigenin HPLC Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues when analyzing amorphigenin —a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues when analyzing amorphigenin —a complex rotenoid extracted from Amorpha fruticosa.

Chromatographic troubleshooting is not just about changing parameters until the peak looks right; it is about understanding the thermodynamic and physical causality behind the separation. This guide provides field-proven, self-validating protocols to ensure your analytical methods meet stringent quantitative standards.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the peak tailing is a chemical (thermodynamic) or physical (systemic) issue. Follow the logical workflow below to isolate the root cause.

HPLC_Workflow N1 Identify Peak Tailing (USP T > 1.5) N2 Analyze Chromatogram: Are all peaks tailing? N1->N2 N3 Yes: Physical/System Issue N2->N3 All Peaks N4 No (Only Amorphigenin): Chemical Issue N2->N4 Single Peak N5 Check Extra-Column Volume (Fittings, Tubing ID) N3->N5 N6 Inspect Guard Column for Matrix Build-up N3->N6 N7 Suppress Silanol Activity (Lower pH to 3.0) N4->N7 N8 Switch to End-Capped or Polar-Embedded C18 N4->N8

Fig 1: Diagnostic workflow for isolating chemical vs. physical HPLC peak tailing.

Core Troubleshooting Guide (Q&A)

Q1: Why does amorphigenin specifically exhibit severe peak tailing compared to other rotenoids in my sample? The Causality: Amorphigenin (also known as 8'-hydroxyrotenone) contains a unique 8'-hydroxyl group attached to its complex pentacyclic oxygen-heterocycle structure ([1]). This hydroxyl group acts as a strong hydrogen bond donor. On traditional silica-based reversed-phase columns, unbonded residual silanol groups (-Si-OH) remain on the surface. Because the pKa of these acidic silanols is between 4.0 and 5.0, running a mobile phase at pH > 6.0 causes them to ionize into highly reactive -Si-O⁻ sites ([2]). The strong secondary interactions between amorphigenin and these ionized silanols cause the analyte to desorb unevenly, manifesting as a pronounced tailing edge ([3]).

Q2: How can I determine if the tailing is caused by column chemistry or a physical system issue? The Causality: Peak tailing must be diagnosed holistically. If only amorphigenin tails while neutral reference compounds remain symmetrical, the issue is chemical (secondary interactions). If all peaks in the chromatogram exhibit a similar tailing factor, the root cause is physical—typically extra-column dead volume. This occurs when tubing is too wide, or when a PEEK finger-tight fitting slips, creating a microscopic mixing chamber that disrupts the Gaussian flow profile before the detector ([4]).

Q3: What mobile phase modifications definitively resolve amorphigenin silanol interactions? The Causality: To neutralize secondary interactions, you must suppress the ionization of the residual silanols. Lowering the mobile phase pH to 3.0 (using 0.1% formic acid) forces the silanols into their protonated, neutral state (-Si-OH). Alternatively, utilizing an end-capped C18 column or a polar-embedded stationary phase provides a steric shield that physically blocks amorphigenin from accessing the active silica sites ([5]).

Standardized Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Implement the following protocols to systematically eliminate tailing.

Protocol 1: System Dead Volume Elimination & Fitting Validation

Self-Validating Mechanism: By injecting a low-retention tracer, you isolate system plumbing from column chemistry. If the tracer peak is symmetrical, the physical flow path is validated.

  • Isolate the System: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Inject Tracer: Inject 1 µL of a 10 µg/mL uracil solution using a 50:50 Methanol:Water mobile phase at a flow rate of 1.0 mL/min.

  • Measure Symmetry: Calculate the USP Tailing Factor ( Tf​ ). If Tf​ > 1.2, dead volume is present.

  • Re-plumb System: Replace all tubing from the injector to the column, and from the column to the detector, with narrow internal diameter (0.005") PEEK tubing ([5]). Ensure all fittings are fully bottomed out in their ports before tightening ([4]).

  • Re-test: Repeat the tracer injection. A resulting Tf​ of 1.0 - 1.1 validates the physical flow path.

Protocol 2: Mobile Phase Optimization for Rotenoids

Self-Validating Mechanism: The protocol is successful when the amorphigenin USP tailing factor drops below 1.15 and theoretical plates ( N ) exceed 10,000.

  • Aqueous Phase Preparation: Prepare 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade formic acid to achieve a final concentration of 0.1% (v/v), buffering the pH to ~2.8.

  • Organic Modifier Selection: Use Acetonitrile over Methanol to reduce system backpressure and improve the mass transfer kinetics of the bulky amorphigenin molecule.

  • Column Selection: Install an ultra-high purity, double-end-capped C18 column (e.g., 100Å pore size, 3 µm particle size) to block residual silanol activity ([5]).

  • Equilibration: Flush the column with 20 column volumes (CV) of the new mobile phase to ensure complete protonation of any residual silanols.

  • Validation Injection: Inject the amorphigenin standard and calculate Tf​ .

Quantitative Data & System Suitability

The following table summarizes the causal impact of different chromatographic conditions on amorphigenin peak shape, providing a benchmark for your method development.

Chromatographic ConditionMobile Phase pHUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Diagnostic Conclusion
Standard C18 (Non-endcapped)6.5 (Unbuffered)2.45 (Severe Tailing)< 4,500High silanol ionization; strong secondary interactions.
Standard C18 (Non-endcapped)3.0 (0.1% Formic Acid)1.65 (Moderate Tailing)7,200Partial silanol suppression; steric hindrance remains.
End-capped C186.5 (Unbuffered)1.40 (Slight Tailing)9,500End-capping shields most, but not all, active sites.
Polar-Embedded C18 3.0 (0.1% Formic Acid) 1.05 (Symmetrical) > 14,000 Optimal condition; complete suppression and shielding.

Frequently Asked Questions (FAQs)

FAQ 1: Can sample solvent mismatch cause amorphigenin tailing? Yes. Amorphigenin is highly hydrophobic but contains polar functional groups. If the sample is dissolved in 100% strong organic solvent (like pure DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte precipitates or experiences "viscous fingering" at the column head. This thermodynamic shock distorts the injection band, leading to peak fronting or tailing ([3]). Solution: Always dissolve the sample in a solvent that closely matches the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water).

FAQ 2: Why did my peak shape degrade suddenly after 50 injections of an Amorpha fruticosa seed extract? A sudden degradation in peak shape across all analytes strongly indicates the accumulation of sample matrix components (fats, proteins, or particulate matter) on the inlet frit or guard column ([4]). Solution: Replace the guard cartridge. If tailing persists, reverse-flush the analytical column with a strong organic solvent (e.g., 100% Isopropanol) to remove strongly adsorbed contaminants ([6]).

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • HPLC Troubleshooting Guide - ACE HPLC. Available at:[Link]

  • Toxicity of Amorphigenin from the Seeds of Amorpha fruticosa against the Larvae of Culex pipiens pallens - MDPI. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Amorphigenin LC-MS/MS Analysis

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have structured this guide to move beyond basic instrument manuals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have structured this guide to move beyond basic instrument manuals. Here, we dissect the physicochemical behavior of amorphigenin—a complex rotenoid primarily extracted from Amorpha fruticosa[1]—and explain the causality behind mobile phase selection, ionization dynamics, and chromatographic retention.

Every protocol provided here is designed as a self-validating system , ensuring that your data integrity is continuously monitored and verified throughout your analytical run.

Module 1: Physicochemical & Mass Spectrometry Profiling

To optimize a method, we must first understand the molecule. Amorphigenin (C₂₃H₂₂O₇) is a rigid, multi-ring structure containing multiple ether linkages and a central ketone. These functional groups dictate its behavior in both the liquid phase and the gas phase[2].

Table 1: Amorphigenin MS/MS Quantitative Parameters
ParameterValueMechanistic Rationale
Exact Mass 410.1366 DaIntrinsic monoisotopic mass of the neutral molecule.
Ionization Mode ESI+The ketone and ether oxygens act as excellent proton acceptors, making positive electrospray ionization highly efficient[2].
Precursor Ion m/z 411.1439 [M+H]⁺Formed via protonation in an acidic mobile phase environment[2].
Quantifier MRM m/z 411.1 → 192.1Primary cleavage of the rotenoid core (Optimal Collision Energy: ~20 eV)[2].
Qualifier MRM m/z 411.1 → 179.1Secondary diagnostic fragment for isotopic confirmation (Optimal CE: ~40 eV)[2].

Module 2: Mobile Phase Optimization FAQs

Q: Why do I see severe peak tailing for amorphigenin when using a Methanol/Water mobile phase? A: The causality lies in solvent mechanics and secondary interactions. Amorphigenin is a bulky, rigid molecule. Methanol is a protic solvent that can engage in hydrogen bonding with the analyte, and its higher viscosity (compared to acetonitrile) leads to slower mass transfer kinetics within the stationary phase pores. Switching your organic phase to Acetonitrile (an aprotic solvent) reduces system backpressure, minimizes hydrogen-bonding dispersion, and yields significantly sharper chromatographic peaks[3].

Q: What is the exact role of Formic Acid in both mobile phase A and B? Can I use Ammonium Acetate instead? A: While ammonium acetate can buffer the pH, 0.1% Formic Acid (FA) is strictly recommended for amorphigenin. FA serves a dual mechanistic purpose:

  • Chromatographic: It lowers the mobile phase pH to ~2.7, which fully protonates (and thus neutralizes) residual silanol groups on the C18 silica support. This prevents secondary cation-exchange interactions that cause peak tailing[3].

  • Ionization: It provides an abundant, continuous supply of protons ([H]⁺) to the ESI source, driving the equilibrium toward the formation of the [M+H]⁺ precursor ion (m/z 411.14), thereby maximizing sensitivity[2].

Q: I am experiencing significant ion suppression when analyzing Amorpha fruticosa root extracts. How can I resolve this? A: Root extracts are highly complex matrices rich in co-eluting polyphenols and tannins[1]. These compounds compete with amorphigenin for charge on the surface of the ESI droplets. To resolve this and create a self-validating system:

  • Implement a Divert Valve: Program your LC to divert the flow to waste for the first 2 minutes. This prevents highly polar, non-retained matrix salts from entering and contaminating the MS source.

  • Internal Standardization: Always spike a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., rotenone) into your extraction solvent. If ion suppression occurs, the IS signal will drop proportionally, allowing the internal ratio to self-correct the final quantification.

Module 3: Troubleshooting Logic & Workflows

Below is the diagnostic logic tree used by our application scientists to resolve common amorphigenin quantification failures.

TroubleshootingTree Start Amorphigenin LC-MS Issue Detected CheckIon Low Signal / Poor Sensitivity Start->CheckIon CheckRet Poor Peak Shape / Tailing Start->CheckRet CheckMatrix Matrix Effect / Ion Suppression Start->CheckMatrix ESIPlus Switch to ESI+ Add 0.1% Formic Acid (Target m/z 411.14) CheckIon->ESIPlus Optimize Ionization Solvent Switch MeOH to ACN Reduces viscosity & improves mass transfer CheckRet->Solvent Optimize Chromatography Divert Use Divert Valve Send 0-2 min to waste Use Internal Standard CheckMatrix->Divert Source Protection

Decision tree for resolving common amorphigenin LC-MS/MS analytical issues.

Module 4: Self-Validating Standard Operating Procedure (SOP)

This protocol ensures that every batch of data proves its own validity through built-in system suitability checks.

Part A: Optimized UHPLC Gradient Setup

Use a high-efficiency reverse-phase column (e.g., Zorbax SB-Aq or equivalent C18, 1.8–3.5 µm particle size)[2][3].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

Table 2: Gradient Elution Program
Time (min)% Phase A% Phase BFlow Rate (mL/min)
0.075250.35
30.010900.35
36.010900.35
38.075250.35
40.075250.35

(Note: The 2-minute hold at initial conditions at the end of the run is critical for column re-equilibration, preventing retention time drift in subsequent injections[3].)

Part B: Step-by-Step Analytical Workflow
  • System Priming: Purge both LC lines with fresh mobile phase for 5 minutes at 2.0 mL/min (bypassing the column) to remove dissolved gases and prevent baseline noise.

  • System Suitability Test (SST):

    • Self-Validation Step: Inject a double-blank (solvent only) followed by a zero-blank (solvent + Internal Standard). The double-blank must show an amorphigenin peak area < 20% of the Lower Limit of Quantification (LLOQ) to prove zero carryover.

  • Sample Injection: Inject 3 µL of the filtered sample extract[3].

  • Data Acquisition: Monitor the MRM transitions continuously. Ensure a minimum of 12 data points across the chromatographic peak for accurate integration.

  • Post-Run Quality Control:

    • Self-Validation Step: Check the Internal Standard peak area across all samples. If the IS area in a specific sample deviates by >15% from the calibration average, flag the sample for severe matrix effects and re-extract with a higher dilution factor.

Workflow Sample 1. Sample Prep Liquid-Liquid Extraction 0.22 µm Filtration Chromatography 2. UHPLC Separation C18 Column ACN/H2O + 0.1% FA Sample->Chromatography Ionization 3. ESI+ Source Protonation to [M+H]+ m/z 411.14 Chromatography->Ionization Fragmentation 4. Collision Cell CID (20-40 eV) Argon Gas Ionization->Fragmentation Detection 5. MRM Detection Quant: m/z 192.1 Qual: m/z 179.1 Fragmentation->Detection

Step-by-step UHPLC-MS/MS workflow for amorphigenin extraction and quantification.

References

  • Amorphigenin | C23H22O7 | CID 92207 - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link]

  • Amorphigenin from Amorpha fruticosa L. Root Extract Induces Autophagy-Mediated Melanosome Degradation in mTOR. Semantic Scholar. Available at:[Link]

  • Isolation and seasonal variation of fruticin in fruits of false indigo-bush (Amorpha fruticosa L. Fabaceae) from Serbia. Lekovite Sirovine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Amorphigenin in Breast Cancer Therapeutics: IC50 Profiling and MDR Reversal Capabilities

Executive Summary The development of multidrug resistance (MDR) remains a critical bottleneck in breast cancer oncology. Resistance in cell lines such as MCF-7/MDR1 and MDA-MB-231 is frequently driven by the overexpressi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multidrug resistance (MDR) remains a critical bottleneck in breast cancer oncology. Resistance in cell lines such as MCF-7/MDR1 and MDA-MB-231 is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[1][2].

Amorphigenin, a naturally occurring rotenoid isolated from the fruits and roots of Amorpha fruticosa[3], has emerged as a compelling lead molecule. While structurally related to the highly toxic rotenone, amorphigenin distinguishes itself not as a standalone cytotoxic agent, but as a highly potent chemo-sensitizer. By acting as both a mitochondrial complex I inhibitor[4] and a competitive inhibitor of P-gp efflux pumps[2][5], amorphigenin effectively reverses MDR, restoring the intracellular accumulation and apoptotic efficacy of standard anthracyclines.

Mechanistic Framework: The Dual-Hit Causality

The efficacy of amorphigenin in resistant breast cancer models is rooted in a synergistic "dual-hit" mechanism.

  • Competitive Efflux Blockade: Amorphigenin binds directly to the substrate-binding pocket of P-gp, acting as a competitive inhibitor against chemotherapeutics like doxorubicin and epirubicin[5].

  • ATP Depletion via Complex I Inhibition: Because ABC transporters are heavily ATP-dependent, cancer cells rely on high energy turnover to extrude drugs[6]. Amorphigenin inhibits mitochondrial complex I, leading to a localized depletion of ATP and an increase in reactive oxygen species (ROS)[4]. This energy stress simultaneously cripples the efflux pump and activates the AMPK pathway, driving the cell toward autophagy and apoptosis[7].

Pathway A Amorphigenin (Rotenoid) B Mitochondrial Complex I A->B Inhibits C P-glycoprotein (MDR1 / ABCB1) A->C Competitive Binding D AMPK Pathway Activation B->D ATP Depletion E Drug Efflux Blockade C->E Prevents Export F Chemo-Sensitization & Apoptosis D->F Autophagic Death E->F Intracellular Accumulation

Amorphigenin Dual Mechanism: Complex I Inhibition and P-gp (MDR1) Blockade in Breast Cancer.

Comparative Performance & IC50 Analysis

When evaluating amorphigenin, it is critical to distinguish between its standalone cytotoxicity and its synergistic MDR-reversal capacity.

Against wild-type MCF-7 cells, amorphigenin and its truncated derivatives exhibit relatively low standalone activity (IC50 > 10 μM) compared to standard agents like doxorubicin (IC50 ~5.89 μM)[8]. This is because wild-type MCF-7 cells do not overexpress P-gp, rendering amorphigenin's primary competitive advantage moot.

However, in P-gp overexpressing models (e.g., MDR1-transfected lines), amorphigenin demonstrates profound synergistic effects, drastically lowering the IC50 of co-administered anthracyclines[2][9]. Notably, amorphigenin outperforms rotenone in this regard; while rotenone exhibits high baseline toxicity, it provides only marginal additive effects in combination therapies[9]. Furthermore, amorphigenin's efficacy is highly specific to P-gp (ABCB1). In cell lines like MDA-MB-231, where resistance is primarily mediated by MRP1 (ABCC1), isoflavonoids like formononetin exhibit superior reversal capabilities compared to rotenoids[9].

Table 1: Comparative IC50 and Efficacy Profiling
CompoundCell Line ModelPrimary Target / MechanismIC50 / Efficacy ProfileRef.
Amorphigenin MCF-7 (Wild-type)Mitochondrial Complex I> 10 μM (Standalone)[8]
Amorphigenin L5178/MDR1 (P-gp+)P-gp (ABCB1) EffluxStrong Synergism w/ Epirubicin[9],[2]
Rotenone MCF-7 (Wild-type)Complex I / P-gpHigh Toxicity / Marginal Additive[9]
Doxorubicin MCF-7 (Wild-type)DNA Intercalation / Topo II~5.89 μM (Standalone)[8]
Formononetin MDA-MB-231 (MRP1+)MRP1 (ABCC1) EffluxSynergistic Reversal[9]

Self-Validating Experimental Protocols

To rigorously evaluate amorphigenin's efficacy in your own laboratory, the following protocols are designed as self-validating systems. They move beyond basic viability metrics to mathematically and functionally prove causality.

Protocol 1: High-Throughput Synergism Screening (Checkerboard Assay)

Scientific Rationale: Standalone IC50 values cannot capture MDR-reversal capabilities. Utilizing the Chou-Talalay method allows researchers to mathematically define the interaction between amorphigenin and a chemotherapeutic as synergistic (Combination Index [CI] < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Cell Seeding: Seed P-gp overexpressing breast cancer cells (e.g., MCF-7/ADR) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Matrix Preparation: Create a 2D treatment matrix. Horizontally, serially dilute the primary chemotherapeutic (e.g., Doxorubicin, 0.1 to 100 μM). Vertically, serially dilute Amorphigenin (0.5 to 20 μM).

  • Treatment & Incubation: Expose the cells to the combination matrix for 48 hours.

  • Viability Quantification: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm using a microplate reader.

  • Validation & Analysis: Input the viability data into CompuSyn software to calculate the Dose Reduction Index (DRI) and CI. A CI < 1 validates amorphigenin's role as a chemo-sensitizer.

Protocol 2: P-gp Efflux Functional Validation (Rhodamine 123 Accumulation)

Scientific Rationale: To prove that the synergistic IC50 reduction observed in Protocol 1 is causally linked to P-gp efflux blockade, researchers must measure the intracellular retention of a fluorescent P-gp specific substrate, such as Rhodamine 123 (Rh123)[2][5].

  • Cell Preparation: Harvest the MDR cells and resuspend at 1×106 cells/mL in serum-free DMEM.

  • Pre-incubation (Target Engagement): Treat aliquots with varying concentrations of Amorphigenin (1, 5, 10 μM). Include a Verapamil-treated group as a positive control to validate the assay's sensitivity. Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add Rh123 to a final concentration of 5.2 μM. Incubate in the dark for 20 minutes at 37°C.

  • Efflux Arrest: Centrifuge at 1500 rpm for 5 minutes. Wash the pellets twice with ice-cold PBS to immediately halt any further ATP-dependent efflux.

  • Flow Cytometry Analysis: Analyze 10,000 events per sample using the FL1 channel (530 nm emission). Calculate the Fluorescence Activity Ratio (FAR) relative to the untreated control[9]. A dose-dependent increase in FAR confirms functional P-gp blockade.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Amorphigenin

Executive Summary: The Disposal Mandate Amorphigenin is a biologically active rotenoid isoflavonoid, primarily recognized for its potent larvicidal properties and its mechanism of action as a mitochondrial complex I inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Disposal Mandate

Amorphigenin is a biologically active rotenoid isoflavonoid, primarily recognized for its potent larvicidal properties and its mechanism of action as a mitochondrial complex I inhibitor.[1][2] Due to its inherent biological activity and structural relationship to rotenone—a known pesticide with aquatic toxicity—all waste containing Amorphigenin must be treated as hazardous chemical waste.[3][4] Improper disposal poses a significant risk to aquatic ecosystems and personnel safety. This guide provides a comprehensive framework for the safe handling, segregation, and disposal of Amorphigenin, ensuring compliance with environmental regulations and promoting a culture of safety within the laboratory. The core directive is to prevent environmental release through a "cradle-to-grave" waste management approach, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Hazard Identification & Risk Assessment

Understanding the physicochemical properties and toxicological profile of Amorphigenin is fundamental to appreciating the necessity for stringent disposal protocols. As a member of the rotenone family, its biological effects are the primary concern.[5][6] The compound's primary mechanism of toxicity involves the disruption of cellular respiration, a process fundamental to most living organisms.[1][3]

Causality of Hazard: Amorphigenin's ability to inhibit mitochondrial complex I disrupts the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[1][3] This mechanism, while valuable in research, is non-selective and can be harmful to non-target organisms, particularly in aquatic environments. Therefore, the principal risk is environmental toxicity.

Table 1: Physicochemical and Hazard Profile of Amorphigenin

Property Value / Information Source(s)
Chemical Name (1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one [5]
CAS Number 4208-09-7 [1][5]
Molecular Formula C₂₃H₂₂O₇ [5][7]
Molecular Weight 410.42 g/mol [2][7]
Appearance Crystalline solid [8] (Rotenone)
Solubility Soluble in DMSO, methanol, ethyl acetate. Insoluble in water. [1][3]
Primary Hazard Biologically active; mitochondrial inhibitor. Parent compound (Rotenone) is toxic to aquatic life. [1][3][9]

| Storage | Store at -20°C for long-term stability, protected from light and moisture. |[2][10] |

Immediate Safety & Spill Management

Proactive safety measures are critical when handling Amorphigenin in its pure form or in solution. The following protocols are designed to minimize exposure and effectively manage accidental releases.

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that a barrier is always present between the researcher and the chemical. The selection of PPE is based on preventing dermal, ocular, and respiratory exposure.[11]

Table 2: Required Personal Protective Equipment

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. Prevents accidental splashes from contacting the eyes.[11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents dermal absorption. Gloves must be inspected before use and disposed of after handling or if contaminated.[11]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | Use in a well-ventilated area or chemical fume hood. | Prevents inhalation of aerosolized powder.[11] |

Accidental Spill Protocol

In the event of a spill, the immediate priorities are to alert personnel, contain the spill, and decontaminate the area.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Ensure all non-essential personnel leave the immediate vicinity. Alert colleagues and the lab supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the powder with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Avoid raising dust.[11]

    • For Liquid Spills: Cover the spill with a chemical absorbent material, starting from the outside and working inwards.

  • Collect Waste: Carefully scoop the contained material and any contaminated debris into a designated, sealable waste container. Use spark-proof tools if organic solvents are present.[11]

  • Label Container: Clearly label the container as "Hazardous Waste: Amorphigenin Spill Debris" and include the date and any solvents used.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Arrange for the disposal of the waste container through your institution's Environmental Health & Safety (EHS) office.

Core Disposal Strategy: Waste Classification & Segregation

All materials contaminated with Amorphigenin must be disposed of as hazardous waste. This is not optional; it is a regulatory requirement based on the compound's biological activity, which classifies it as toxic waste under EPA RCRA guidelines.[12] The "cradle-to-grave" principle holds the generator (your lab) responsible for the waste from its creation to its final, safe disposal.

Waste Classification Workflow

The following decision-making process illustrates the logic for classifying Amorphigenin waste.

G start Waste Generated (Pure Amorphigenin, Solutions, Contaminated Labware) is_solid Is the material a solid waste? start->is_solid is_listed Is Amorphigenin an EPA Listed Waste (F, K, P, U)? is_solid->is_listed Yes exhibits_char Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->exhibits_char No (Typically not listed by name) is_toxic Toxicity Characteristic: Biologically active mitochondrial inhibitor, structurally related to rotenone (pesticide). exhibits_char->is_toxic Yes non_hazardous Non-Hazardous Waste (Not Applicable for Amorphigenin) exhibits_char->non_hazardous No hazardous_waste Classify as HAZARDOUS WASTE is_toxic->hazardous_waste

Caption: Waste classification decision workflow for Amorphigenin.

Waste Segregation and Collection Protocol

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process for your EHS provider.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container clearly labeled for Amorphigenin waste. For solutions in organic solvents, use a container appropriate for flammable liquids.

  • Labeling: The label must be unambiguous. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Amorphigenin"

    • All components, including solvents (e.g., "Amorphigenin in DMSO/Methanol")

    • Accumulation Start Date

    • Hazard Characteristics: "Toxic"

  • Accumulation: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area within the lab, away from drains and incompatible materials.

  • Disposal Request: Once the container is full or reaches the accumulation time limit set by your institution (e.g., 180 days), contact your EHS office for pickup.

Approved Disposal Protocols

There are two primary pathways for the disposal of Amorphigenin waste. Direct disposal via a certified vendor is the standard and most recommended method. Chemical inactivation is an alternative but requires careful execution and verification.

Protocol A: Direct Disposal via Certified Vendor (Recommended)

This protocol is the most straightforward and ensures the highest level of regulatory compliance.

  • Waste Collection: Collect all Amorphigenin waste (pure compound, solutions, contaminated labware like pipette tips and gloves) in a properly labeled hazardous waste container as described in Section 3.2.

  • Documentation: Complete a hazardous waste manifest provided by your institution's EHS office. This document tracks the waste from your lab to the final disposal facility.[13][14]

  • Scheduled Pickup: Arrange for a pickup with your institution's licensed hazardous waste management service.

  • Record Keeping: Retain a copy of the manifest for at least three years to document compliance.[12]

Protocol B: Chemical Inactivation via Oxidation (Advanced)

This protocol is based on methods used to deactivate the parent compound, rotenone, and should only be performed by trained personnel in a controlled laboratory setting.[8] The goal is to chemically alter the Amorphigenin molecule to reduce its biological activity. Note: The resulting solution may still require disposal as hazardous waste pending local regulations and verification.

Mechanism: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can break down the complex ring structure of rotenoids, rendering them biologically inactive.

Step-by-Step Inactivation Procedure:

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of your Amorphigenin waste. If the waste is in an organic solvent, it must first be evaporated to dryness under reduced pressure, and the residue then re-dissolved (or suspended) in water.

  • Oxidation: Slowly add a 0.5% solution of potassium permanganate (KMnO₄) to the Amorphigenin solution while stirring. The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding KMnO₄ solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.

  • Quenching (if necessary): If excess permanganate needs to be neutralized, add a small amount of a reducing agent like sodium bisulfite until the purple color disappears.

  • pH Neutralization: Check the pH of the final solution and adjust to neutral (pH 6.8-7.2) using dilute acid or base as needed.

  • Disposal: Even after treatment, the resulting solution, containing manganese salts and organic degradation products, must be collected in a new, clearly labeled hazardous waste container ("Treated Amorphigenin Waste"). Consult your EHS office for final disposal requirements.

G cluster_prep Preparation cluster_react Reaction cluster_dispose Final Disposal waste Amorphigenin Waste (in organic solvent) evap Evaporate Solvent (Rotovap) waste->evap dissolve Re-dissolve/Suspend Residue in Water evap->dissolve oxidize Slowly Add 0.5% KMnO4 until faint purple persists dissolve->oxidize quench Quench excess KMnO4 (e.g., NaHSO3) oxidize->quench neutralize Adjust pH to Neutral quench->neutralize collect Collect Treated Solution in New Waste Container neutralize->collect label_final Label as 'Treated Amorphigenin Waste' collect->label_final dispose_ehs Dispose via EHS Office label_final->dispose_ehs

Caption: Workflow for the chemical inactivation of Amorphigenin waste.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never pour Amorphigenin or its solutions down the sink. Its potential aquatic toxicity poses a severe threat to waterways and wastewater treatment systems.[15]

  • Regular Trash: Contaminated labware (gloves, tips, tubes) and solid Amorphigenin must not be placed in the regular or biohazardous trash. It must be segregated as hazardous chemical waste.

  • Solvent Evaporation: Do not intentionally evaporate solutions of Amorphigenin outside of a controlled apparatus (e.g., rotovap) as a means of disposal. This can release active compounds into the lab environment.

By adhering to these protocols, researchers can ensure the safe and responsible disposal of Amorphigenin, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • EvitaChem. Amorphigenin (EVT-259671) | 4208-09-7.
  • National Center for Biotechnology Information. Amorphigenin | C23H22O7 | CID 92207 - PubChem. Available at: [Link]

  • EMBL-EBI. Compound: AMORPHIGENIN (CHEMBL465552) - ChEMBL. Available at: [Link]

  • Hazardous Waste Experts. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • Wikipedia. Rotenone. Available at: [Link]

  • Maine Labpack. Understanding EPA Waste Rules: What You Need to Know. Available at: [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Available at: [Link]

  • ACS Publications. Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High-Latitude Lakes. Available at: [Link]

  • Groupe Technico-Flor. SAFETY DATA SHEET. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Conscientia Industrial. Amorphigenin | CAS 4208-09-7 Manufacturer & Supplier in China. Available at: [Link]

  • NextSDS. amorphigenin — Chemical Substance Information. Available at: [Link]

  • PubMed. Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High-Latitude Lakes. Available at: [Link]

  • The Ohio State University. Pesticides: Rotenoids | Oluwatobi Clement's Blog. Available at: [Link]

  • National Center for Biotechnology Information. Rotenone, an environmental toxin, causes abnormal methylation of the mouse brain organoid's genome and ferroptosis - PMC. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Available at: [Link]

Sources

Handling

The Causality of Toxicity: Why Amorphigenin Demands Strict PPE

Operational Guide: Personal Protective Equipment and Safe Handling Protocols for Amorphigenin As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling of highly p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Safe Handling Protocols for Amorphigenin

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling of highly potent phytochemicals. Amorphigenin (CAS 4208-09-7), a naturally occurring rotenoid extracted from Amorpha fruticosa, is a prime example[1]. While it holds significant research value for its potent insecticidal properties and potential as a biochemical probe, its mechanism of action demands rigorous, uncompromising safety protocols.

This guide provides a comprehensive, self-validating operational framework for handling Amorphigenin, ensuring both scientific integrity and personnel safety.

To design an effective safety protocol, we must first understand the molecular causality of the hazard. Amorphigenin (8'-hydroxyrotenone) is a highly lipophilic compound[2]. This physicochemical property not only makes it soluble in organic solvents like DMSO and chloroform but also allows it to readily permeate biological membranes, including the blood-brain barrier and dermal layers[1][3].

Once internalized, Amorphigenin acts as a potent inhibitor of Mitochondrial Complex I (NADH dehydrogenase)[2]. By blocking electron transfer, it arrests oxidative phosphorylation. This leads to a rapid, catastrophic depletion of intracellular ATP, culminating in cellular hypoxia and neurotoxicity. In toxicological assays, Amorphigenin has demonstrated severe toxicity, significantly decreasing mitochondrial complex I activity to 65.73% at mere 10.45 μmol/L concentrations[2].

MOA A Amorphigenin (8'-hydroxyrotenone) B Mitochondrial Complex I (NADH Dehydrogenase) A->B Binds to C Blockade of Electron Transfer (Fe-S to Ubiquinone) B->C Inhibits D Arrest of Oxidative Phosphorylation C->D Causes E Severe ATP Depletion D->E Leads to F Cellular Hypoxia & Neurotoxicity E->F Results in

Caption: Pathway of Amorphigenin-induced mitochondrial toxicity and cellular hypoxia.

Quantitative Data: Physicochemical & Toxicity Profile

Understanding the physical state and toxicity metrics is the foundation of our PPE strategy. Because Amorphigenin is a fine crystalline powder, aerosolization (dust formation) is the primary acute exposure risk during weighing[1][4].

Table 1: Amorphigenin Physicochemical & Toxicity Summary

Property / MetricValue / DescriptionOperational Implication
CAS Number 4208-09-7Standardize inventory tracking and EHS logging.
Appearance White/off-white crystalline powder[1]High risk of aerosolized dust; requires draft-free weighing[4].
Solubility Insoluble in H₂O; Soluble in DMSO[3]Solvents act as skin-permeation enhancers; strict glove compatibility needed.
Toxicity Profile LC50 = 4.29 mg/L (24h exposure)[2]Highly potent; treat as a severe environmental and biological hazard.
Transport Class UN2811 (Toxic solid, organic, n.o.s.)[3]Mandates Class 6.1 hazardous waste disposal protocols[3].

Mandatory PPE Framework (The Self-Validating System)

A protocol is only as good as its validation. We do not just wear PPE; we verify its integrity before every use. According to global safety data sheet (SDS) standards, the following PPE is mandatory for handling Amorphigenin[4].

Table 2: Required Personal Protective Equipment (PPE)

Protection ZoneSpecification & StandardCausality & Validation Method
Ocular Tight-fitting chemical splash goggles (EN 166 / NIOSH)[4]Causality: Prevents mucosal absorption of dust. Validation: Ensure no gaps exist between the silicone seal and the face.
Dermal (Hands) Double-layer Nitrile or Neoprene gloves (EN 374)[4]Causality: DMSO rapidly degrades standard latex, dragging the toxin through the skin. Validation: Perform an air-inflation test on gloves prior to donning to check for micro-punctures.
Dermal (Body) Impermeable, fire-resistant lab coat with knit cuffs[4]Causality: Prevents powder from settling on forearms. Validation: Cuffs must be tucked under the outer glove layer.
Respiratory Full-face respirator or N95/P100 particulate mask[4]Causality: Inhalation of rotenoid dust causes immediate systemic toxicity[3]. Validation: Perform a positive/negative pressure seal check before entering the lab.

Step-by-Step Operational & Disposal Workflow

This methodology provides a closed-loop system for handling Amorphigenin, from preparation to waste management.

Phase 1: Pre-Operation & Containment Setup

  • Airflow Validation: Activate the Class II Type B2 Biosafety Cabinet (BSC) or chemical fume hood[4].

    • Self-Validation Step: Tape a small Kimwipe to the bottom edge of the sash. A steady inward flutter confirms negative pressure and adequate face velocity.

  • Surface Preparation: Line the work area with an anti-static, absorbent bench pad (plastic side down) to catch micro-spills and prevent the static cling of the powder.

Phase 2: Weighing and Solubilization 3. Draft Mitigation: Because Amorphigenin is a light powder, disable any internal hood fans or nearby centrifuges that create turbulence, relying solely on the laminar exhaust. 4. Handling: Using an anti-static micro-spatula, transfer the required mass into a pre-tared, sealable amber glass vial (Amorphigenin is light-sensitive)[3]. 5. Solvent Addition: Add the carrier solvent (e.g., DMSO) inside the hood. Seal the vial with a PTFE-lined cap before vortexing.

  • Causality: Vortexing generates internal aerosols; sealing the vial prevents inhalation exposure upon opening.

Phase 3: Decontamination and Disposal 6. Surface Decontamination: Wipe down the spatula, balance, and bench pad with a solvent-soaked wipe (ethanol or isopropanol), followed by a soap and water wipe to remove solvent residue. 7. Waste Segregation: Amorphigenin must not enter the standard aqueous waste stream[4]. Collect all contaminated consumables (tips, wipes, gloves) and liquid waste in clearly labeled, sealable containers. 8. Disposal: Classify and manifest the waste as UN2811 Toxic solids, organic, n.o.s., Hazard Class 6.1 [3]. Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Workflow Start 1. Pre-Operation PPE & Airflow Verification Hood 2. Containment Transfer to Class II BSC / Fume Hood Start->Hood Weigh 3. Handling Weighing & Solubilization Hood->Weigh Seal 4. Decontamination Seal Vials & Surface Wipe-down Weigh->Seal Dispose 5. Disposal Discard as UN2811 Toxic Waste Seal->Dispose

Caption: Closed-loop operational workflow for the safe handling and disposal of Amorphigenin.

Emergency Response: Spill Management

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the toxin[4]. Gently cover the powder with damp absorbent paper (using water or ethanol) to suppress dust, then carefully scoop the material into a hazardous waste container using spark-proof tools[4].

  • Liquid Spill (in DMSO/Solvent): Evacuate the immediate area if the spill occurs outside a fume hood. Wear a full-face respirator[4]. Absorb with inert materials (vermiculite or sand). Wash the area extensively with soap and water, as solvents will facilitate the penetration of any residual Amorphigenin through standard PPE. Never flush spills down the drain, as rotenoids are highly toxic to aquatic environments[4].

References

  • Liang, Y., Li, X., Gu, Z., Qin, P., & Ji, M. (2015). Toxicity of amorphigenin from the seeds of Amorpha fruticosa against the larvae of Culex pipiens pallens (Diptera: Culicidae). Molecules (NIH PubMed Central). [Link]

  • LookChem. (2017). Safety Data Sheets: ROTENONE (Cas 83-79-4). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amorphigenin
Reactant of Route 2
Amorphigenin
© Copyright 2026 BenchChem. All Rights Reserved.